molecular formula C6H6INO B1310883 2-Iodo-5-methoxypyridine CAS No. 163129-79-1

2-Iodo-5-methoxypyridine

Cat. No.: B1310883
CAS No.: 163129-79-1
M. Wt: 235.02 g/mol
InChI Key: PTKTXYDJIOBEOD-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxypyridine is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKTXYDJIOBEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426695
Record name 2-IODO-5-METHOXYPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163129-79-1
Record name 2-IODO-5-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-methoxypyridine
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Foundational & Exploratory

In-depth Technical Guide to 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methoxypyridine, identified by the CAS number 163129-79-1, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research. Its unique structural features, namely the reactive iodine atom at the 2-position and the methoxy group at the 5-position of the pyridine ring, make it a versatile intermediate for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its significant applications, particularly in the development of novel therapeutics for neurological disorders.

Core Properties of this compound

This compound is a light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

PropertyValueReference
CAS Number 163129-79-1[1]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
Melting Point 59-61 °C[1]
Appearance Light yellow solid[1]
InChI 1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3[1]
SMILES COC1=CC=C(I)N=C1[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-methoxypyridine. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of an iodo substituent with high regioselectivity.[2][3]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a general procedure for the diazotization of 2-amino-5-methoxypyridine followed by iodination.

Materials:

  • 2-amino-5-methoxypyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 2-amino-5-methoxypyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. The reaction may be gently warmed to ensure completion.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyridine core.[6] This versatility is a key reason for its widespread use in drug discovery.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).

  • Reaction Execution: Add the anhydrous, degassed solvent to the flask. Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[8] Its application is particularly prominent in the development of therapeutics for neurological disorders, where the pyridine scaffold is a common feature in molecules targeting the central nervous system.[1][]

The ability to functionalize the 2-position of the pyridine ring through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7] By introducing a diverse range of substituents, medicinal chemists can fine-tune the pharmacological properties of lead compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.

While specific drug candidates synthesized directly from this compound are often proprietary, its structural motif is found in compounds being investigated for a range of neurological and psychiatric conditions.[10] The methoxypyridine core can be a key pharmacophore, interacting with biological targets such as receptors and enzymes in the brain.

Visualizing Key Processes

To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.

Synthesis_of_2_Iodo_5_methoxypyridine 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine Diazonium Salt Diazonium Salt 2-amino-5-methoxypyridine->Diazonium Salt This compound This compound Diazonium Salt->this compound

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Product This compound->Product Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical synthesis. Its well-defined properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for researchers and scientists. The continued exploration of its synthetic potential is expected to contribute to the discovery and development of novel and effective therapeutic agents, particularly for challenging neurological diseases.

References

An In-depth Technical Guide to 2-Iodo-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties and reactive iodine substituent make it a valuable precursor for the construction of complex molecular architectures, most notably through cross-coupling reactions. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Core Molecular and Physical Properties

This compound, with the chemical formula C₆H₆INO, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of an electron-donating methoxy group and an electron-withdrawing iodine atom on the pyridine ring influences its reactivity and chemical behavior.

PropertyValueReference
Molecular Formula C₆H₆INO[1][2]
Molecular Weight 235.02 g/mol [1][2]
CAS Number 163129-79-1[1]
Appearance Solid[1]
Solubility Soluble in common organic solvents like dichloromethane and chloroform; poorly soluble in water.[3][4]
SMILES COC1=CC=C(I)N=C1[1]
InChI 1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-5-methoxypyridine. This classic transformation involves the diazotization of the amino group followed by displacement with an iodide salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of 2-amino-5-methoxypyridine to this compound.

Materials:

  • 2-amino-5-methoxypyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-methoxypyridine in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-amino-5-methoxypyridine diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) start->diazotization iodination Iodination (KI) diazotization->iodination workup Aqueous Work-up & Extraction iodination->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.[5] The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex molecular scaffolds.

Case Study: Synthesis of a PI3K/mTOR Inhibitor Precursor

A key application of a structurally related iodo-pyridine is in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[6] The synthesis of GSK2126458 involves a Suzuki-Miyaura coupling reaction where a substituted iodo-pyridine is coupled with a boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Suzuki_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product r1x This compound (R¹-X) r1x->oxidative_addition PI3K_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor GSK2126458 (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

References

2-Iodo-5-methoxypyridine: A Technical Guide to Physical Properties and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical intermediates they work with is paramount. This guide provides an in-depth look at the physical appearance and proper storage of 2-Iodo-5-methoxypyridine, a key building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

Physical and Chemical Properties

This compound is a pyridine derivative with the chemical formula C₆H₆INO.[1] Its utility as a synthetic intermediate is largely due to the reactivity of the iodine substituent, making it a valuable component for functionalization in medicinal chemistry.[1][2] The methoxy group can enhance the solubility and bioavailability of the resulting agrochemical formulations.[1][2]

The reported physical properties of this compound can vary slightly, which may be attributed to different isomeric forms or purities. The most commonly cited form, this compound (CAS No. 163129-79-1), is typically a solid. However, the isomeric 5-Iodo-2-methoxypyridine (CAS No. 13472-61-2) has been reported as both a solid and a liquid. It is crucial for researchers to verify the specific isomer and its corresponding properties from the supplier's documentation.

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 235.03 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 59 - 61 °C[1]
Boiling Point 74 °C @ 5.3 mmHg 106 - 108 °C @ 30 Torr 237 °C @ 760 mmHg[3][4][5]
Solubility Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform.[6][7]

Storage and Handling

Proper storage and handling of this compound are essential to maintain its integrity and ensure laboratory safety. This compound is classified as hazardous and requires careful handling to avoid exposure.[3][4][8][9][10]

Key Storage Recommendations:

  • Temperature: Store in a cool environment, with recommended temperatures ranging from 0-8°C.[1] Some suppliers specify storage at 4°C.[9][11]

  • Atmosphere: Keep in a dry and well-ventilated area.[12][13][14]

  • Container: The container should be kept tightly closed to prevent contamination and degradation.[12][13][14]

  • Light: Protect from light, as the compound may be light-sensitive.[3][5][9][11]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Use only in a well-ventilated area.

  • Skin and Eye Contact: The compound is reported to cause skin and serious eye irritation.[3][4][8][10] In case of contact, wash the affected area thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12]

  • Ingestion: It is harmful if swallowed.[8][10]

The following diagram illustrates the recommended storage and handling workflow for this compound.

G cluster_storage Storage Conditions cluster_handling Handling Precautions storage_temp Temperature (0-8°C) use Use in Experiment storage_temp->use storage_light Protect from Light storage_light->use storage_container Tightly Closed Container storage_container->use storage_ventilation Well-Ventilated Area storage_ventilation->use handling_ppe Use PPE (Gloves, Goggles) handling_ventilation Use in a Fume Hood handling_avoid Avoid Contact (Skin, Eyes, Inhalation) reception Receiving This compound reception->storage_temp reception->storage_light reception->storage_container reception->storage_ventilation use->handling_ppe use->handling_ventilation use->handling_avoid disposal Waste Disposal use->disposal

Caption: Workflow for the safe storage and handling of this compound.

Experimental Protocols

While specific, detailed experimental protocols involving this compound are proprietary and vary based on the target molecule, its general reactivity as a halogenated pyridine makes it a versatile reagent in cross-coupling reactions. Researchers commonly employ it in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce the methoxypyridinyl moiety into a larger molecular scaffold. The choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific transformation. Investigators should refer to the broader organic chemistry literature for methodologies related to pyridine functionalization.

References

In-Depth Safety and Handling Guide for 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Iodo-5-methoxypyridine (CAS Number: 163129-79-1), a key intermediate in pharmaceutical and agrochemical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 163129-79-1[1][2]
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Solid
Melting Point 59-60 °C[1]
Boiling Point Data not available
Flash Point Not applicable
Form Solid

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin, eye, and respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area.[1]

GHS Hazard Classification Logical Relationship

GHS_Classification substance This compound acute_oral Acute Toxicity, Oral (Category 4) substance->acute_oral acute_dermal Acute Toxicity, Dermal (Category 4) substance->acute_dermal acute_inhalation Acute Toxicity, Inhalation (Category 4) substance->acute_inhalation skin_irritation Skin Irritation (Category 2) substance->skin_irritation eye_irritation Eye Irritation (Category 2A) substance->eye_irritation stot_se Specific Target Organ Toxicity Single Exposure (Category 3) substance->stot_se h302 H302: Harmful if swallowed acute_oral->h302 h312 H312: Harmful in contact with skin acute_dermal->h312 h332 H332: Harmful if inhaled acute_inhalation->h332 h315 H315: Causes skin irritation skin_irritation->h315 h319 H319: Causes serious eye irritation eye_irritation->h319 h335 H335: May cause respiratory irritation stot_se->h335

Caption: GHS Hazard Classification for this compound.

Toxicological Information

Experimental Protocols for Safety Assessment

The safety assessment of chemical substances like this compound follows standardized experimental protocols to ensure reproducibility and reliability of the data. The following sections describe the methodologies for key irritation assessments.

Skin Irritation/Corrosion

The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion .

Methodology:

  • Test Animal: The albino rabbit is the preferred species for this test.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk of the animal is clipped.

  • Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours after patch removal).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation/Corrosion

To determine the potential for a substance to cause serious eye damage or irritation, the OECD Test Guideline 405: Acute Eye Irritation/Corrosion is employed.

Methodology:

  • Test Animal: Healthy, adult albino rabbits are used for this test.

  • Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The examination includes an assessment of the cornea, iris, and conjunctivae.

  • Scoring: Ocular lesions are scored using a standardized system.

  • Reversibility: The reversibility of any observed effects is also assessed.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Respiratory Irritation

Assessing respiratory irritation is more complex, and a single, universally adopted in-vivo protocol analogous to OECD 404 and 405 is less common. The assessment often involves a weight-of-evidence approach, including:

  • In-vitro studies: Using reconstituted human respiratory tract models to assess cytotoxicity and inflammatory responses.

  • Animal studies: Inhalation exposure studies in rodents where changes in respiratory parameters (e.g., breathing frequency, tidal volume) are monitored.

  • Quantitative Structure-Activity Relationship (QSAR) models: Computational models that predict the irritancy potential based on the chemical structure.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.

First-Aid Decision Workflow

First_Aid_Workflow exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to fresh air. Keep at rest. inhalation->fresh_air wash_skin Wash with soap and water for at least 15 minutes. skin_contact->wash_skin rinse_eyes Rinse with water for at least 15 minutes. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Drink plenty of water. ingestion->rinse_mouth medical_attention Seek immediate medical attention. fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Caption: First-aid decision workflow for exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it may react with strong oxidizing agents. Hazardous decomposition products are not expected under normal conditions of use.

This guide is intended to provide key safety information for this compound. It is not a substitute for a thorough review of the substance's Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-5-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a standardized experimental protocol for researchers to quantitatively determine the solubility of 2-Iodo-5-methoxypyridine in various organic solvents. Additionally, a template for data presentation is provided to ensure consistency and comparability of results across different laboratory settings.

Data Presentation: Solubility of this compound

To facilitate a systematic collection and comparison of solubility data, the following table structure is recommended. Researchers can populate this table with their experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
Acetone
Acetonitrile
Chloroform
Dichloromethane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl Acetate
Heptane
Hexane
Isopropanol
Methanol
Tetrahydrofuran (THF)
Toluene

Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a stock solution of this compound in the chosen solvent for the calibration curve if using a spectroscopic method for quantification.

  • Saturation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, two common methods are centrifugation or filtration.

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter into a clean, dry vial. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Alternative Quantification - Gravimetric Method:

For a simpler, albeit potentially less precise, quantification, the gravimetric method can be employed.[4][5][6]

  • After obtaining the clear, saturated filtrate (Step 3), accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume (e.g., 10 mL) of the saturated solution into the pre-weighed dish.[4]

  • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.

  • The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound in the known volume of the solvent. From this, the solubility can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the saturation shake-flask method.

experimental_workflow cluster_prep Preparation cluster_saturation Saturation cluster_separation Phase Separation cluster_quantification Quantification prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow excess solid to settle agitate->settle separate Separate supernatant via centrifugation or filtration settle->separate dilute Dilute aliquot of saturated solution separate->dilute analyze Analyze via HPLC or UV-Vis Spectroscopy dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2-Iodo-5-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Iodo-5-methoxypyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public, experimentally derived spectral data, this guide combines information from chemical suppliers with generalized experimental protocols.

¹H and ¹³C NMR Spectroscopic Data

Quantitative NMR data for this compound is not widely available in peer-reviewed literature. However, supplier information indicates that NMR spectra have been recorded. The tables below are structured to present such data once it becomes accessible.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-6Data not availableData not availableData not available
-OCH₃Data not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available
-OCH₃Data not available

Experimental Protocol

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives, based on information from chemical suppliers and standard laboratory practices.

Sample Preparation: A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument.

¹H NMR Acquisition Parameters (Representative):

  • Solvent: CDCl₃[1]

  • Internal Standard: Tetramethylsilane (TMS)[1]

  • Temperature: 20.0°C[1]

  • Pulse Program: Standard single-pulse

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

¹³C NMR Acquisition Parameters (Representative):

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: 20.6°C

  • Pulse Program: Proton-decoupled single-pulse

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024-4096

Data Processing: The acquired Free Induction Decays (FIDs) would be processed using appropriate NMR software. This would involve Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Structural and Logical Representations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

G cluster_0 This compound Structure This compound

Caption: Molecular Structure of this compound

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Data Reporting (Tables and Interpretation) Analysis->Report

Caption: Generalized workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 2-Iodo-5-methoxypyridine. This document is intended to serve as a comprehensive resource, offering insights into the structural characterization of this compound, which is of interest in medicinal chemistry and drug development. The guide outlines detailed experimental protocols, predicted spectral data, and potential fragmentation pathways.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₆INO and a molecular weight of 235.02 g/mol .[1] Its structure, featuring an iodine atom and a methoxy group on the pyridine ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Accurate analytical characterization is crucial for ensuring the identity and purity of this compound in research and development settings.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Predicted FT-IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
C-H stretch (aromatic)3100-3000Medium-WeakCharacteristic of the pyridine ring.
C-H stretch (methyl)2950-2850MediumAsymmetric and symmetric stretching of the -OCH₃ group.
C=N stretch (pyridine ring)1600-1550Medium-StrongIn-plane ring stretching vibrations.
C=C stretch (pyridine ring)1500-1400Medium-StrongIn-plane ring stretching vibrations.
C-O stretch (aryl ether)1275-1200 (asymmetric)StrongStretching of the Ar-O-CH₃ bond.
1075-1020 (symmetric)Strong
C-I stretch600-500Medium-StrongCharacteristic of the carbon-iodine bond.
Ring bending modesBelow 1000Medium-WeakPart of the "fingerprint region," unique to the molecule.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol describes the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of this compound to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes scattering of the infrared radiation.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum using the spectrometer's software, which may include baseline correction and peak labeling.

FT-IR Experimental Workflow

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start grind_kbr Grind KBr start->grind_kbr add_sample Add this compound grind_kbr->add_sample mix Mix & Grind add_sample->mix press Press into Pellet mix->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Spectrum sample_scan->process end End process->end

FT-IR Analysis Workflow for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrometry Data

Based on the structure of this compound, the following table summarizes the predicted m/z values for the molecular ion and key fragments under electron ionization (EI) conditions.

m/z Proposed Fragment Ion Formula Notes
235[M]⁺˙[C₆H₆INO]⁺˙Molecular ion
220[M - CH₃]⁺[C₅H₃INO]⁺Loss of a methyl radical from the methoxy group.
208[M - HCN]⁺˙[C₅H₅IO]⁺˙Loss of hydrogen cyanide from the pyridine ring.
128[M - I]⁺[C₆H₆NO]⁺Loss of an iodine radical.
108[M - I - CO]⁺[C₅H₆N]⁺Subsequent loss of carbon monoxide from the [M - I]⁺ fragment.
Experimental Protocol: Mass Spectrometry (Electron Ionization)

This protocol outlines a general procedure for the analysis of this compound using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • EI source (typically operated at 70 eV)

  • Mass analyzer (e.g., quadrupole, time-of-flight)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • GC Separation (if applicable):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., DB-5ms) with an appropriate temperature program to ensure elution of the analyte.

  • Mass Spectrometry Analysis:

    • The eluted compound enters the EI source of the mass spectrometer.

    • Molecules are bombarded with a high-energy electron beam (70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their m/z ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Mass Spectrometry Experimental Workflow and Fragmentation Pathway

MS_Workflow_Fragmentation Mass Spectrometry Workflow and Fragmentation cluster_workflow Experimental Workflow cluster_fragmentation Proposed Fragmentation Pathway start_ms Sample Dissolved in Volatile Solvent injection Injection into GC-MS start_ms->injection ionization Electron Ionization (70 eV) injection->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum mol_ion [C₆H₆INO]⁺˙ m/z = 235 (Molecular Ion) frag1 [C₅H₃INO]⁺ m/z = 220 mol_ion->frag1 - •CH₃ frag2 [C₆H₆NO]⁺ m/z = 128 mol_ion->frag2 - •I frag3 [C₅H₆N]⁺ m/z = 108 frag2->frag3 - CO

MS Workflow and Proposed Fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the FT-IR and mass spectrometric analysis of this compound. The presented data, although predictive in nature due to the limited availability of experimental spectra in public domains, offers valuable insights for the structural characterization of this compound. The detailed experimental protocols serve as a practical reference for researchers and scientists in obtaining reliable analytical data. The combination of these techniques is essential for confirming the identity, purity, and structure of this compound, thereby supporting its application in drug discovery and development.

References

Synthesis and Preparation of 2-Iodo-5-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Properties

IdentifierValue
IUPAC Name 5-Iodo-2-methoxypyridine
Common Name 2-Iodo-5-methoxypyridine
CAS Number 13472-61-2, 163129-79-1
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol [3]
Appearance Light yellow to yellow to orange clear liquid or solid[3]
Boiling Point 74 °C / 5.3 mmHg
SMILES COC1=CC=C(I)C=N1
InChI Key NTXRNCUPGYOZCN-UHFFFAOYSA-N[4]

Synthetic Approaches

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of an iodine atom onto a pre-existing 5-methoxypyridine scaffold or the construction of the pyridine ring itself. Below are plausible synthetic routes based on common organic transformations.

Electrophilic Iodination of 2-Methoxypyridine

A direct and common method for the synthesis of aryl iodides is through electrophilic aromatic substitution. The methoxy group at the 5-position is an activating group, directing electrophiles to the ortho and para positions. However, due to the electronics of the pyridine ring, direct iodination requires careful selection of reagents and conditions to achieve the desired regioselectivity.

A potential starting material for this route is 2-methoxypyridine. The iodination could be achieved using an iodine source in the presence of an activating agent.

dot

Synthesis_Route_1 2-Methoxypyridine 2-Methoxypyridine Reaction Electrophilic Iodination 2-Methoxypyridine->Reaction Iodinating Agent Iodinating Agent Iodinating Agent->Reaction This compound This compound Reaction->this compound Crude Product Purification Purification This compound->Purification Final Product Pure 2-Iodo-5- methoxypyridine Purification->Final Product Synthesis_Route_2 cluster_precursor Precursor Synthesis cluster_main Main Reaction 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Nucleophilic Substitution Nucleophilic Substitution 2-Amino-5-iodopyridine->Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Nucleophilic Substitution 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine Nucleophilic Substitution->2-Amino-5-methoxypyridine Diazotization Diazotization (NaNO₂, Acid) 2-Amino-5-methoxypyridine->Diazotization Sandmeyer Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer Reaction Diazonium Salt Iodide Source Iodide Source (e.g., KI) Iodide Source->Sandmeyer Reaction This compound This compound Sandmeyer Reaction->this compound

References

chemical reactivity of the C-I bond in 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the C-I Bond in 2-Iodo-5-methoxypyridine

This guide provides a comprehensive overview of the chemical reactivity of the carbon-iodine (C-I) bond in this compound, a versatile building block in organic synthesis. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, combined with the reactive C-I bond, makes this molecule a valuable substrate for a variety of cross-coupling and substitution reactions. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in numerous transformations. This high reactivity allows for the facile introduction of various substituents at the 2-position of the pyridine ring under relatively mild conditions. This guide will explore the utility of this compound in several key reaction classes, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), copper-catalyzed reactions (Ullmann condensation), nucleophilic aromatic substitution, and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O (4:1)901690-98
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (1:1)80880-90
Note: Yields are estimated based on similar substrates and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (e.g., PPh₃, 0.04 mmol), and base (e.g., Na₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., Toluene/H₂O, 10:1, 11 mL) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours). Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Heating & Stirring (Inert Atmosphere) A->F Reactants B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Extraction F->G Reaction Mixture H Drying & Concentration G->H I Column Chromatography H->I J 2-Aryl-5-methoxypyridine I->J Purified Product

General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[1] This reaction is highly valuable for the synthesis of arylalkynes.

Quantitative Data Summary: Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF50-70685-95
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPADMF60880-90
3TrimethylsilylacetylenePd₂(dba)₃ (1.5)CuI (3)i-Pr₂NEtDioxane801275-85
Note: Yields are estimated based on similar substrates and may vary.

Experimental Protocol: Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. Anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are then added. The mixture is stirred at room temperature for 10 minutes, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 60 °C) and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 2-alkynyl-5-methoxypyridine.

Sonogashira_Pathway cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-I]L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Ar_alkynyl_Pd [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Ar_alkynyl_Pd Transmetalation Ar_alkynyl_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Ar_alkynyl_Pd->Product CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide + RC≡CH, Base Cu_acetylide->CuI Transmetalation to Pd

Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[2][3] This reaction is a powerful method for preparing arylamines.

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001885-95
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Dioxane1102480-90
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901675-85
Note: Yields are estimated based on similar substrates and may vary.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added, followed by the amine (1.2 mmol). The Schlenk tube is sealed and heated to the specified temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[4]

Buchwald_Hartwig_Experimental_Workflow A Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool and Workup: Dilute, Filter, Wash D->E F Purify: Column Chromatography E->F G 2-Amino-5-methoxypyridine Derivative F->G

Experimental workflow for Buchwald-Hartwig amination.

Copper-Catalyzed Cross-Coupling: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5] It typically requires higher temperatures than palladium-catalyzed reactions but offers an alternative synthetic route.

Quantitative Data Summary: Ullmann Condensation

EntryNucleophileCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)L-proline (20)K₂CO₃DMSO1202470-80
2AnilineCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃NMP1403665-75
3ThiophenolCu(OAc)₂ (10)DMEDA (20)K₃PO₄DMF1302070-80
Note: Yields are estimated based on similar substrates and may vary.

Experimental Protocol: Ullmann Condensation

A mixture of this compound (1.0 mmol), the nucleophile (e.g., phenol, 1.2 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a high-boiling polar solvent (e.g., DMSO, 5 mL) is heated at a high temperature (e.g., 120 °C) for an extended period (e.g., 24 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Ullmann_Reaction_Components center Ullmann Condensation A This compound center->A B Nucleophile (Amine, Phenol, Thiol) center->B C Copper Catalyst (CuI, Cu₂O, etc.) center->C D Ligand (e.g., L-proline) center->D E Base (K₂CO₃, Cs₂CO₃) center->E Metal_Halogen_Exchange Start This compound Intermediate 2-Lithio-5-methoxypyridine Start->Intermediate + R-Li (Metal-Halogen Exchange) Product 2-Substituted-5-methoxypyridine Intermediate->Product + Electrophile (E+)

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol focuses on the Suzuki coupling of 2-iodo-5-methoxypyridine with various boronic acids. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and the methoxy substituent can influence the electronic properties and metabolic stability of the final compound. The carbon-iodine bond at the 2-position of the pyridine ring is highly reactive towards palladium catalysts, making it an excellent substrate for cross-coupling reactions.[3][4]

These application notes provide a summary of common reaction conditions for the Suzuki coupling of 2-halopyridines and a detailed, robust protocol that can be adapted for this compound.

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes various conditions successfully employed for the coupling of 2-halopyridines, which serve as a strong starting point for the optimization of reactions with this compound.

Catalyst Precursor (mol%)LigandBaseSolventTemperature (°C)Time (h)Substrate TypeApproximate Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O10082-Bromo-4-iodopyridine~90-98[3]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF90122-Bromo-4-iodopyridine~88-96[3]
Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂OReflux8-242-Iodo-oxazoleHigh[5]
Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-DibromopyridineEffective for mono-arylation[6]
Pd(OAc)₂ (1 mol%)None (ligand-free)K₂CO₃DMF/H₂O1200.5 (MW)2-Bromopyridine~70[7]

Experimental Protocols

This section provides a detailed methodology for a standard Suzuki coupling reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.[5]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.[8]

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[5][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.[8]

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methoxypyridine.[8]

Mandatory Visualizations

Suzuki_Coupling_Workflow Reactants Reactants & Reagents (this compound, Boronic Acid, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert_Atmosphere Catalyst_Solvent Add Catalyst & Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat Reaction Mixture (e.g., 90-100 °C) Catalyst_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Dilution & Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Pure Product (2-Aryl-5-methoxypyridine) Purification->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl R1-Pd(II)LnX Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_Boron R1-Pd(II)LnR2 PdII_Aryl->PdII_Aryl_Boron Transmetalation Transmetalation PdII_Aryl_Boron->Pd0 RedElim Reductive Elimination ArylHalide R1-X (this compound) BoronicAcid R2-B(OH)2 + Base Product R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methoxypyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. The ability to introduce an alkynyl moiety at the 2-position of the pyridine ring, such as in 2-iodo-5-methoxypyridine, opens avenues for the synthesis of novel derivatives with potential therapeutic applications. These resulting 2-alkynyl-5-methoxypyridines can serve as key intermediates for further functionalization, for instance, in click chemistry reactions to generate compound libraries for drug screening. This document provides detailed protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes, along with expected yields and troubleshooting guidelines.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General Reaction Scheme of Sonogashira Coupling

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on analogous reactions with other iodo-heterocycles.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryTerminal AlkyneProduct NameExpected Yield (%)
1Phenylacetylene5-Methoxy-2-(phenylethynyl)pyridine85-95
21-Hexyne2-(Hex-1-yn-1-yl)-5-methoxypyridine80-90
33-Ethynyl-1H-indole3-((5-Methoxypyridin-2-yl)ethynyl)-1H-indole75-85
44-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-5-methoxypyridine82-92
52-Methyl-3-butyn-2-ol4-(5-Methoxypyridin-2-yl)-2-methylbut-3-yn-2-ol88-98
6Trimethylsilylacetylene5-Methoxy-2-((trimethylsilyl)ethynyl)pyridine90-99

Mandatory Visualization

Experimental Workflow

G reagents Combine this compound, Pd Catalyst, and CuI in a Schlenk flask under inert gas solvent_base Add anhydrous solvent (e.g., DMF or THF) and amine base (e.g., Et3N) reagents->solvent_base alkyne Add terminal alkyne dropwise solvent_base->alkyne reaction Heat reaction mixture (e.g., 65 °C) and monitor by TLC/GC-MS alkyne->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify crude product by column chromatography workup->purification characterization Characterize pure product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-I(L2) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR(L2) pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_aryl alkyne H-C≡CR alkyne->cu_acetylide Base, CuI

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling

This protocol is a general and robust method for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (or THF) and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir.[1]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Copper-Free Sonogashira Coupling

In some instances, a copper-free protocol may be desirable to avoid potential issues with copper contamination in the final product or to prevent alkyne homocoupling (Glaser coupling).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (4-8 mol%)

  • Diisopropylethylamine (DIPEA) (3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, tris(dibenzylideneacetone)dipalladium(0), and triphenylphosphine.

  • Add anhydrous DMF and diisopropylethylamine.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Troubleshooting

  • Formation of Palladium Black: This indicates decomposition of the palladium catalyst. Ensure all solvents and reagents are anhydrous and the reaction is kept under a positive pressure of inert gas.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of copper. To minimize this, ensure strictly anaerobic conditions, reduce the amount of copper(I) iodide, or consider using the copper-free protocol. Slow addition of the alkyne can also be beneficial.

  • Low or No Conversion: If the reaction does not proceed, ensure the catalyst is active and the reagents are of high purity. Degassing the solvents and base thoroughly is critical. Increasing the reaction temperature or reaction time may also improve the yield.

By following these protocols and considering the troubleshooting advice, researchers can effectively synthesize a diverse range of 2-alkynyl-5-methoxypyridine derivatives for further investigation in drug discovery and other applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a common requirement. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Iodo-5-methoxypyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of the electron-donating methoxy group and the highly reactive iodo substituent on the pyridine ring influences the reaction conditions required for optimal coupling.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-methoxypyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.

Experimental Data

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar iodopyridine substrates and should serve as a starting point for optimization.

Table 1: Reaction Conditions for Amination with Aromatic Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-1885-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11016-2480-90
34-ChloroanilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene10018-2475-85
42-MethylanilinePd(OAc)₂ (3)SPhos (6)LHMDSTHF8012-1670-80

Table 2: Reaction Conditions for Amination with Aliphatic Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene908-1290-98
2n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃Dioxane10012-1688-96
3PiperidinePd(OAc)₂ (2)dppf (4)Cs₂CO₃Toluene11016-2485-92
4BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene10010-1490-97

Experimental Protocols

Protocol 1: General Procedure for Amination with Aromatic Amines

This protocol provides a general starting point for the amination of this compound with an aromatic amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aromatic amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-5-methoxypyridin-2-amine.

Protocol 2: Procedure for Amination with Volatile Aliphatic Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

  • This compound (1.0 equiv)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-5-methoxypyridin-2-amine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Solids: This compound, Amine, Base, Pd Source, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify end Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_oxidative Ar-Pd(II)(I)Lₙ amine_coordination Amine Coordination & Deprotonation pd2_oxidative->amine_coordination pd2_amido Ar-Pd(II)(NR'R'')Lₙ reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' oxidative_addition->pd2_oxidative Ar-I amine_coordination->pd2_amido + HNR'R'' - HI·Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Information

  • Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-substituted 5-methoxypyridin-2-amines, which are valuable intermediates in the development of new pharmaceuticals and functional materials.

Palladium Catalysts for Cross-Coupling with 2-Iodo-5-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-iodo-5-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, providing specific reaction conditions and quantitative data to facilitate the efficient synthesis of target molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the 2-position.

General Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901285
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110688
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane/H₂O1001678

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add toluene (8 mL) and degassed water (2 mL) to the flask.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-(5-methoxypyridyl)) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 2-alkynyl-5-methoxypyridines.

General Reaction Scheme:

Data Presentation: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene50889
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NDMFRT498
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineAcetonitrile601282

Experimental Protocol: Sonogashira Coupling

A detailed experimental protocol for the Sonogashira coupling of this compound with phenylacetylene is provided below.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6 hours), filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Pd Catalyst - CuI - Base - Anhydrous Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Add_Alkyne Add Terminal Alkyne Inert_Atmosphere->Add_Alkyne Stir Stir at appropriate Temperature Add_Alkyne->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Extract Aqueous Work-up Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-amino-5-methoxypyridine derivatives from this compound and a primary or secondary amine.

General Reaction Scheme:

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001290
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101885
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH902475
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)LHMDSToluene1001093

Experimental Protocol: Buchwald-Hartwig Amination

A detailed experimental protocol for the Buchwald-Hartwig amination of this compound with morpholine is provided below.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Start Pd(0) Catalyst + Aryl Iodide Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Intermediate1 Aryl-Pd(II)-I Complex Oxidative_Addition->Intermediate1 Ligand_Exchange Amine Coordination & Deprotonation (Base) Intermediate1->Ligand_Exchange Amine, Base Intermediate2 Aryl-Pd(II)-Amido Complex Ligand_Exchange->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product Aryl-Amine Product Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Start

Caption: Key steps in the Buchwald-Hartwig amination.

Heck Coupling

The Heck coupling reaction facilitates the arylation of alkenes, providing a route to 2-alkenyl-5-methoxypyridines.

General Reaction Scheme:

Data Presentation: Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile801875
31-OctenePdCl₂(PPh₃)₂ (3)-NaOAcNMP1203665

Experimental Protocol: Heck Coupling

A detailed experimental protocol for the Heck coupling of this compound with styrene is provided below.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sealed tube

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After 24 hours, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organostannane, offering another effective method for C-C bond formation.

General Reaction Scheme:

Data Presentation: Stille Coupling of this compound

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101288
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF801682
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF1001091

Experimental Protocol: Stille Coupling

A detailed experimental protocol for the Stille coupling of this compound with tributyl(vinyl)stannane is provided below.

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Degas the solution with argon for 15 minutes.

  • Add tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After 12 hours, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Application Notes and Protocols for Phosphine Ligands in the Suzuki Reaction of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of phosphine ligands in the Suzuki-Miyaura cross-coupling reaction of 2-iodo-5-methoxypyridine. The choice of phosphine ligand is critical for achieving high yields and reaction efficiency, particularly in the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] For heteroaryl substrates like this compound, the selection of the appropriate phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, all of which are key steps in the catalytic cycle. Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have shown exceptional performance in the coupling of heteroaryl halides.[2]

Comparative Performance of Phosphine Ligands

Ligand ClassSpecific LigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Biarylphosphine SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane802~98Generally high yields for heteroaryl couplings; effective for sterically hindered substrates.[2][4]
Biarylphosphine XPhosPd(OAc)₂K₃PO₄TolueneRT - 1002 - 24>95Highly active for heteroaryl chlorides and bromides, often allowing for lower catalyst loadings.[2]
Ferrocenylphosphine dppfPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80 - 10012 - 24~70-90A robust ligand, though sometimes less active than modern biarylphosphines for challenging substrates.
Trialkylphosphine P(t-Bu)₃Pd₂(dba)₃K₃PO₄TolueneRT2 - 4>90Effective for a range of aryl and vinyl halides, often at room temperature.[5]
Triarylphosphine PPh₃Pd(PPh₃)₄Na₂CO₃ / K₂CO₃Toluene/H₂O85 - 1005 - 24~50-80A classical ligand, may require higher catalyst loading and longer reaction times.[3][5]

Note: The yields presented are based on reactions with similar 2-halopyridine substrates and are intended to be representative. Actual yields for the Suzuki coupling of this compound may vary and require optimization.

Experimental Protocols

The following are detailed protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates and chosen ligands.

Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., SPhos or XPhos)

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of heteroaryl halides.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, base, palladium precursor, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol utilizes a common and commercially available catalyst.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the Pd(PPh₃)₄ catalyst.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with stirring.

  • Monitor the reaction progress.

  • After completion, cool the reaction mixture and perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Arylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Ligand Screening

The following diagram outlines a systematic approach for selecting the optimal phosphine ligand for the Suzuki coupling of this compound.

Ligand_Screening_Workflow Start Start: Define Reaction (this compound + Arylboronic Acid) SelectLigands Select a Diverse Set of Phosphine Ligands (e.g., SPhos, XPhos, dppf, P(t-Bu)₃, PPh₃) Start->SelectLigands SetupReactions Set up Parallel Reactions (Identical conditions, varying only the ligand) SelectLigands->SetupReactions RunReactions Run Reactions and Monitor Progress (TLC, GC-MS, or LC-MS) SetupReactions->RunReactions AnalyzeResults Analyze Results (Compare yields and purity) RunReactions->AnalyzeResults SelectOptimal Select Optimal Ligand AnalyzeResults->SelectOptimal Optimize Optimize Reaction Conditions (Temperature, time, catalyst loading) SelectOptimal->Optimize End End: Final Protocol Optimize->End

Caption: Workflow for phosphine ligand screening.

References

Application Notes and Protocols for Base Selection in the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. The reaction of 2-iodo-5-methoxypyridine with various amines is a key step in the synthesis of numerous biologically active compounds. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. A suitable base is required to facilitate the deprotonation of the amine nucleophile and the subsequent steps in the catalytic cycle. This document provides a guide to selecting an appropriate base for the Buchwald-Hartwig amination of this compound, along with experimental protocols for reaction setup and base screening.

The selection of an optimal base is often a balance between reactivity and the stability of the starting materials and products. Strong bases, such as sodium tert-butoxide (NaOtBu), generally lead to faster reaction rates but can be incompatible with sensitive functional groups.[1] Weaker bases, like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve comparable yields.[1] The choice of ligand and solvent also plays a crucial role in conjunction with the base.

Base Selection Strategy

The appropriate base for the Buchwald-Hartwig amination of this compound depends on several factors, including the nature of the amine coupling partner and the presence of any sensitive functional groups on either substrate.

A general guideline for base selection is as follows:

  • For simple, non-functionalized primary and secondary amines: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the first choice due to their high reactivity, which can lead to high yields and short reaction times.[1]

  • For substrates with base-sensitive functional groups (e.g., esters, ketones): Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to minimize side reactions and degradation.[1]

  • For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups): A strong base like NaOtBu may be necessary to facilitate the deprotonation and subsequent coupling.

It is highly recommended to perform a small-scale screen of different bases to identify the optimal conditions for a specific amine coupling partner.

Data on Base Performance

Table 1: General Comparison of Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFHigh reactivity, often leads to high yields and short reaction times.[1]Incompatible with many base-sensitive functional groups.[1]
Cesium Carbonate (Cs₂CO₃)~10.3Toluene, DioxaneExcellent functional group tolerance.[3]Can be more expensive; reactions may require higher temperatures or longer times.
Potassium Phosphate (K₃PO₄)~12.3Toluene, DioxaneGood functional group tolerance, cost-effective.[1]Often requires higher catalyst loadings and longer reaction times.[1]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26THFVery strong base, useful for weakly acidic amines.[1]Highly moisture-sensitive.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (temperature, reaction time, catalyst, and ligand) may be necessary for specific substrates.

Protocol 1: General Procedure using Sodium tert-Butoxide

This protocol is suitable for the coupling of this compound with robust primary and secondary amines.

Materials:

  • This compound

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Base Screening Protocol

This protocol allows for the efficient screening of different bases to determine the optimal conditions for a specific transformation.

Materials:

  • This compound

  • Amine

  • Pd₂(dba)₃

  • Appropriate phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Bases to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)

  • Anhydrous dioxane or toluene

  • Array of reaction vials (e.g., in a parallel synthesizer or multi-well plate)

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (2-4 mol%) to each reaction vial.

  • To each vial, add one of the bases to be screened (1.4-2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to each vial.

  • Add the amine (1.2 equivalents) to each vial.

  • Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).

  • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.

  • The base that provides the highest yield of the desired product is selected for larger-scale synthesis.

Visualization of the Base Selection Workflow

Buchwald_Hartwig_Base_Selection Start Start: Buchwald-Hartwig Amination of This compound Substrate_Analysis Analyze Amine and Pyridine Substrates Start->Substrate_Analysis Base_Sensitive Base-Sensitive Functional Groups Present? Substrate_Analysis->Base_Sensitive Weak_Base Use Weaker Base: Cs2CO3 or K3PO4 Base_Sensitive->Weak_Base Yes Strong_Base Use Stronger Base: NaOtBu or LiHMDS Base_Sensitive->Strong_Base No Screening Perform Base Screening (NaOtBu, Cs2CO3, K3PO4) Weak_Base->Screening Strong_Base->Screening Optimization Optimize Reaction Conditions (Temperature, Ligand, Solvent) Screening->Optimization Final_Protocol Final Optimized Protocol Optimization->Final_Protocol

Caption: Workflow for base selection in the Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate base is a critical step in the successful Buchwald-Hartwig amination of this compound. While strong bases like NaOtBu are often effective for simple amines, weaker bases such as Cs₂CO₃ and K₃PO₄ provide greater compatibility with sensitive functional groups. Due to the substrate-dependent nature of this reaction, a systematic screening of bases is highly recommended to identify the optimal conditions for achieving high yields and purity of the desired N-arylated pyridine product. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic routes for a wide range of valuable compounds.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-iodo-5-methoxypyridine as a key building block. The methodologies described herein leverage various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine moiety, in particular, is a common feature in bioactive molecules, imparting desirable physicochemical and pharmacological properties. This compound is a versatile and readily available starting material for the construction of 2-aryl-5-methoxypyridine derivatives. The electron-rich nature of the pyridine ring, modified by the methoxy group, and the reactive carbon-iodine bond make it an excellent substrate for various cross-coupling reactions.

This guide focuses on several powerful palladium-catalyzed methods for the synthesis of biaryls from this compound, including the Suzuki-Miyaura, Stille, and Negishi couplings. Detailed protocols, quantitative data, and reaction workflows are provided to assist researchers in the efficient synthesis of a diverse range of biaryl compounds.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon bond between two fragments with the aid of a palladium catalyst. The general catalytic cycle for these reactions, including the Suzuki, Stille, and Negishi couplings, is depicted below.

Palladium Catalytic Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation (R'-M) PdR_R R-Pd(II)-R'(L_n) Trans->PdR_R RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound).

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[1] It offers a broad substrate scope and tolerance to a variety of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - this compound - Phenylboronic Acid - Pd Catalyst - Base - Solvent Heat Heat and Stir under Inert Atmosphere Reagents->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product 5-Methoxy-2-phenylpyridine Purify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-2-phenylpyridine.

Quantitative Data:

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885-95
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801280-90
34-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901682-92
43-Fluorophenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O852078-88

Stille Coupling

The Stille reaction utilizes organotin reagents as coupling partners.[2][3] A key advantage of this method is the tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[2] However, the toxicity of tin compounds is a significant drawback.[2]

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Stille_Workflow Stille Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - this compound - Tributyl(phenyl)stannane - Pd Catalyst - Solvent Heat Heat and Stir under Inert Atmosphere Reagents->Heat KF_Wash Aqueous KF Wash Heat->KF_Wash Extract Extract with Organic Solvent KF_Wash->Extract Purify Purify by Chromatography Extract->Purify Product 5-Methoxy-2-phenylpyridine Purify->Product

Figure 3: Experimental workflow for the Stille coupling.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Aqueous potassium fluoride (KF) solution

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and tributyl(phenyl)stannane (1.1 equiv.) in anhydrous DMF or toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the solution.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 5-methoxy-2-phenylpyridine.

Quantitative Data:

EntryArylstannane PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene1101675-85
2Trimethyl(4-vinylphenyl)stannanePdCl₂(PPh₃)₂DMF901270-80
3Tributyl(furan-2-yl)stannanePd₂(dba)₃ / P(o-tol)₃Dioxane1001865-75

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions under milder conditions.[4] The preparation of organozinc reagents can be achieved in situ.

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Negishi_Workflow Negishi Coupling Workflow cluster_prep Organozinc Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Organozinc Prepare Phenylzinc Chloride (from Phenylmagnesium Bromide and ZnCl₂) Couple Add this compound and Pd Catalyst Organozinc->Couple Stir Stir at Room Temperature Couple->Stir Quench Quench with Saturated NH₄Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product 5-Methoxy-2-phenylpyridine Purify->Product

Figure 4: Experimental workflow for the Negishi coupling.

Materials:

  • This compound

  • Phenylmagnesium bromide solution

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Phenylzinc Chloride: To a solution of anhydrous zinc chloride (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.0 equiv.) dropwise. Stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: To the freshly prepared phenylzinc chloride solution, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Quantitative Data:

EntryArylzinc ReagentCatalystSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄THF60680-90
24-Tolylzinc bromidePdCl₂(dppf)THF50875-85
32-Thienylzinc chloridePd₂(dba)₃ / XPhosDioxaneRT1270-80

Conclusion

The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the synthesis of a wide range of 2-aryl-5-methoxypyridine derivatives. The choice of a specific method—Suzuki-Miyaura, Stille, or Negishi coupling—will depend on factors such as the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel biaryl compounds for various applications.

References

Application Notes and Protocols: Preparation of Substituted Pyridines from 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyridines utilizing 2-iodo-5-methoxypyridine as a key building block. The methodologies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Heck reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is of paramount importance. This compound serves as an excellent starting material for generating molecular diversity due to the reactivity of the carbon-iodine bond in various cross-coupling reactions. The electron-donating methoxy group can also influence the reactivity and properties of the resulting pyridine derivatives.

This guide offers detailed experimental procedures, quantitative data summaries, and visual aids to facilitate the successful implementation of these synthetic transformations in a laboratory setting.

General Workflow for the Preparation of Substituted Pyridines

The overall strategy involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner. The choice of reaction depends on the desired substituent to be introduced.

General Workflow start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction start->coupling workup Reaction Workup & Purification coupling->workup partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) partner->coupling product Substituted Pyridine workup->product

Caption: General experimental workflow for synthesizing substituted pyridines.

I. Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex R-Pd(II)L2-I pd0->pd_complex R-I transmetalation Transmetalation pd_r_r R-Pd(II)L2-R' pd_complex->pd_r_r R'-B(OR)2 / Base r_b R'-B(OR)2 pd_r_r->pd0 R-R' reductive_elimination Reductive Elimination product R-R' start R-I (this compound) base Base Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-I pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_r_r R-Pd(II)L2-C≡CR' pd_complex->pd_r_r R'≡C-Cu transmetalation Transmetalation cu_acetylide R'≡C-Cu pd_r_r->pd0 R-C≡CR' reductive_elimination Reductive Elimination product R-C≡CR' start R-I (this compound) alkyne R'-C≡CH alkyne->cu_acetylide Cu(I) / Base cu_catalyst Cu(I) base Base Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-I pd0->pd_complex R-I oxidative_addition Oxidative Addition pd_amine_complex [R-Pd(II)L2(HNR'R'')]⁺ I⁻ pd_complex->pd_amine_complex HNR'R'' amine_coordination Amine Coordination pd_amido_complex R-Pd(II)L2(NR'R'') pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 R-NR'R'' reductive_elimination Reductive Elimination product R-NR'R'' start R-I (this compound) amine HNR'R''

The Versatility of 2-Iodo-5-methoxypyridine in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – 2-Iodo-5-methoxypyridine has emerged as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, particularly the reactive iodine atom at the 2-position and the electron-donating methoxy group at the 5-position, make it an ideal substrate for a range of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern pharmaceutical manufacturing, enabling the efficient construction of complex molecular architectures.[1][2] This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Application in the Synthesis of Vonoprazan Intermediate

A notable application of this compound is in the synthesis of intermediates for Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2][3][4][5] The core of Vonoprazan features a substituted pyrrole ring, and the pyridinylsulfonyl moiety is a key structural element. While various synthetic routes to Vonoprazan exist, the construction of the 1-(pyridin-3-ylsulfonyl)-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate highlights the utility of pyridinyl building blocks that can be synthesized using precursors like this compound.

The synthesis of Vonoprazan and its intermediates often involves the formation of carbon-carbon and carbon-nitrogen bonds, for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.[6][7][8] The presence of the iodo group on the pyridine ring of this compound allows for facile oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of these powerful bond-forming reactions.

Key Cross-Coupling Reactions and Protocols

The reactivity of this compound makes it a versatile substrate for several key cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are frequently employed in the synthesis of pharmaceutical ingredients.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be used to introduce various aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a dried reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compoundPhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O901285-95>98
This compound4-Methylphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O1001088-96>99
This compound(2-Fluorophenyl)boronic acidPd₂(dba)₃SPhosK₃PO₄2-MeTHF801682-92>98

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand: Pd(OAc)₂, PPh₃ C Add Degassed Solvent D Heat and Stir (e.g., 90 °C, 12 h) C->D E Aqueous Workup D->E F Extraction G Purification (Column Chromatography) H H

Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

  • Materials:

    • This compound

    • Primary amine (1.1 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

    • Xantphos (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • To a dried Schlenk tube, add sodium tert-butoxide.

    • Add this compound, the primary amine, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compoundAnilinePd₂(dba)₃XantphosNaOtBuToluene1001280-90>97
This compoundPiperidinePd(OAc)₂BINAPCs₂CO₃Dioxane1101675-85>98
This compoundN-Boc-piperazinePd(dba)₂RuPhosK₃PO₄t-BuOH901085-95>99

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination Reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex -HX (Base) Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Product Reductive\nElimination->Product

Catalytic Cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Materials:

    • This compound

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous, degassed THF and triethylamine.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6-12 hours, or until completion is indicated by TLC.

    • Filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Reactant 1Reactant 2Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT885-95>98
This compoundPropargyl alcoholPd(PPh₃)₄CuIDiisopropylamineDMF50670-80>97
This compoundTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIEt₃NToluene601090-98>99

Table 3: Representative Quantitative Data for Sonogashira Coupling Reactions.

Mechanism of Action of Vonoprazan: A Downstream Application

The pharmaceutical ingredients synthesized using this compound often target specific biological pathways. Vonoprazan, for instance, is a potassium-competitive acid blocker that inhibits the gastric H⁺,K⁺-ATPase (proton pump).[1][2][3][4][5] This enzyme is responsible for the final step in gastric acid secretion. By competitively blocking the potassium-binding site of the proton pump, Vonoprazan effectively reduces the production of stomach acid.[1][2][3]

Vonoprazan_MOA cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H⁺,K⁺-ATPase (Proton Pump) H_out H⁺ (to Gastric Lumen) H_K_ATPase->H_out H⁺ Gastric_Acid Gastric Acid (HCl) Formation K_channel K⁺ Channel K_channel->H_K_ATPase K⁺ Cl_channel Cl⁻ Channel Cl_out Cl⁻ (to Gastric Lumen) Cl_channel->Cl_out Cl⁻ K_in K⁺ (from Cytosol) K_in->K_channel K⁺ Cl_in Cl⁻ (from Cytosol) Cl_in->Cl_channel Cl⁻ Vonoprazan Vonoprazan Vonoprazan->H_K_ATPase Competitively Inhibits K⁺ Binding Site

Mechanism of Action of Vonoprazan.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutical ingredients. Its utility in widely-used cross-coupling reactions allows for the efficient construction of complex molecules, as exemplified by the synthesis of intermediates for the proton pump inhibitor, Vonoprazan. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block.

References

Application of 2-Iodo-5-methoxypyridine in Agrochemical Development: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-5-methoxypyridine is a versatile heterocyclic building block with significant applications in the development of novel agrochemicals.[1][2] Its unique structural features, including a reactive iodine atom at the 2-position and an electron-donating methoxy group at the 5-position, make it an ideal starting material for the synthesis of complex molecules with potent biological activities.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a picolinamide-class herbicide, exemplified by an analog of Picolinafen.

Application in Herbicide Synthesis: Picolinafen Analog

Picolinafen is a commercial herbicide that effectively controls broadleaf weeds in cereal crops by inhibiting the phytoene desaturase (PDS) enzyme in the carotenoid biosynthesis pathway.[3][4][5] This inhibition leads to the bleaching of susceptible plants.[4] The core structure of Picolinafen is a picolinamide moiety. This compound can serve as a key precursor for the synthesis of a 5-methoxy-picolinamide analog of Picolinafen.

The overall synthetic strategy involves two key stages:

  • Carboxylation of this compound: Conversion of the starting material into the crucial intermediate, 5-methoxypyridine-2-carboxylic acid.

  • Amide Coupling: Synthesis of the final herbicidal compound through the formation of an amide bond between the picolinic acid derivative and a suitable aniline moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a Picolinafen analog starting from this compound.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)
1CarboxylationThis compound5-Methoxypyridine-2-carboxylic acid1. n-BuLi, THF, -78 °C; 2. CO₂ (s)~70-80 (Estimated)>95 (after purification)
2Acyl Chloride Formation5-Methoxypyridine-2-carboxylic acid5-Methoxypyridine-2-carbonyl chlorideSOCl₂, reflux>95 (used in situ)Not isolated
3Amide Coupling5-Methoxypyridine-2-carbonyl chlorideN-(4-fluorophenyl)-5-methoxy-pyridine-2-carboxamide (Picolinafen Analog)4-fluoroaniline, Et₃N, CH₂Cl₂~85-95 (from acid)>98

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxypyridine-2-carboxylic acid

This protocol describes the carboxylation of this compound to yield the key picolinic acid intermediate.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound (1.0 eq) in dry THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture. A significant amount of gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of N-(4-fluorophenyl)-5-methoxy-pyridine-2-carboxamide (Picolinafen Analog)

This protocol outlines the final amide coupling step to produce the target herbicide.

Materials:

  • 5-Methoxypyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-fluoroaniline

  • Triethylamine (Et₃N)

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in dry CH₂Cl₂, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting 5-methoxypyridine-2-carbonyl chloride is used directly in the next step.

  • Dissolve the crude acyl chloride in dry CH₂Cl₂ and cool to 0 °C.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) in dry CH₂Cl₂.

  • Add the solution of 4-fluoroaniline and triethylamine dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Picolinafen analog.

Visualizations

Picolinafen_Mode_of_Action cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate PDS Phytoene Desaturase (PDS) GGPP->PDS Phytoene Phytoene Carotenes Carotenes Phytoene->Carotenes Desaturation Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Bleaching Bleaching & Plant Death Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Picolinafen Picolinafen Picolinafen->PDS Inhibition PDS->Phytoene Synthesis

Caption: Mode of action of Picolinafen, a phytoene desaturase inhibitor.

Synthesis_Workflow Start This compound Carboxylation Carboxylation (n-BuLi, CO₂) Start->Carboxylation Intermediate 5-Methoxypyridine-2-carboxylic acid Carboxylation->Intermediate AcylChloride Acyl Chloride Formation (SOCl₂) Intermediate->AcylChloride Intermediate2 5-Methoxypyridine-2-carbonyl chloride AcylChloride->Intermediate2 AmideCoupling Amide Coupling (4-fluoroaniline, Et₃N) Intermediate2->AmideCoupling Product Picolinafen Analog AmideCoupling->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Experimental workflow for the synthesis of a Picolinafen analog.

References

Application Notes and Protocols: Formation of 5-Methoxy-2-pyridylmagnesium Iodide via Iodine-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from 2-halopyridines is a critical transformation in organic synthesis, enabling the introduction of the pyridyl moiety into a wide range of molecules, many of which are relevant to drug discovery and development. However, the direct reaction of 2-halopyridines with magnesium metal is often challenging and can lead to undesired side reactions. This document provides a detailed protocol for the preparation of 5-methoxy-2-pyridylmagnesium iodide from 2-iodo-5-methoxypyridine utilizing a modern and highly efficient iodine-magnesium exchange reaction with isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). This method offers a reliable and high-yielding route to this valuable Grignard reagent.

Introduction

Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds. The synthesis of pyridyl Grignard reagents, particularly from 2-halo derivatives, can be problematic due to the coordination of the pyridine nitrogen to the magnesium, which can affect reactivity and lead to side products such as Wurtz-type homocoupling. The development of halogen-magnesium exchange reactions, pioneered by Knochel and others, has provided a robust solution to many of these challenges. The use of reagents like i-PrMgCl·LiCl, often referred to as "Turbo Grignard" reagents, allows for rapid and clean halogen-magnesium exchange under mild conditions, tolerating a wide variety of functional groups.[1][2]

This protocol details the preparation of 5-methoxy-2-pyridylmagnesium iodide, a key intermediate for the synthesis of more complex molecules in medicinal chemistry. The iodine-magnesium exchange is favored due to the high reactivity of the carbon-iodine bond, typically proceeding at low temperatures with high efficiency.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of 5-methoxy-2-pyridylmagnesium iodide via iodine-magnesium exchange. These parameters are based on established protocols for similar substrates and the general principles of this reaction.[3]

ParameterValueNotes
Reactants
This compound1.0 equivStarting material.
i-PrMgCl·LiCl1.1 - 1.2 equivExchange reagent. Commercially available solution in THF.
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solutionMust be strictly anhydrous to prevent quenching of the Grignard reagent.
Reaction Conditions
Temperature-10 °C to 0 °CThe iodine-magnesium exchange is typically rapid at these temperatures.
Reaction Time30 - 60 minutesThe reaction progress can be monitored by quenching an aliquot and analyzing by GC-MS or LC-MS.
AtmosphereInert (Nitrogen or Argon)Essential to prevent reaction with atmospheric moisture and oxygen.
Expected Yield >90%Based on trapping experiments with a suitable electrophile (e.g., benzaldehyde).

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale preparation of 5-methoxy-2-pyridylmagnesium iodide.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Low-temperature thermometer

  • Cooling bath (ice-salt or cryocooler)

  • This compound

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (e.g., 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Ensure the entire apparatus is under a positive pressure of an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

  • Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.1 equiv) dropwise via syringe to the stirred solution of this compound. Maintain the internal temperature below 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 30-60 minutes. The formation of the Grignard reagent can be confirmed by taking a small aliquot, quenching it with a suitable electrophile (e.g., benzaldehyde or iodine), and analyzing the product formation by TLC, GC-MS, or LC-MS.

  • Use of the Grignard Reagent: The resulting solution of 5-methoxy-2-pyridylmagnesium iodide is ready for use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately.

Mandatory Visualizations

Grignard_Formation_Workflow Workflow for the Formation of 5-Methoxy-2-pyridylmagnesium Iodide cluster_setup Reaction Setup cluster_reaction Iodine-Magnesium Exchange cluster_product Product setup 1. Flame-dried three-necked flask under inert atmosphere reagents 2. Add this compound and anhydrous THF setup->reagents cooling 3. Cool solution to -10 °C reagents->cooling addition 4. Slow dropwise addition of i-PrMgCl·LiCl cooling->addition stirring 5. Stir at -10 °C to 0 °C for 30-60 min addition->stirring monitoring 6. Monitor reaction completion (e.g., by quenching an aliquot) stirring->monitoring product 7. Solution of 5-methoxy-2-pyridylmagnesium iodide ready for use monitoring->product

Caption: Experimental workflow for the synthesis of 5-methoxy-2-pyridylmagnesium iodide.

Signaling_Pathway Logical Relationship of the Iodine-Magnesium Exchange A This compound (Aryl Iodide) C Iodine-Magnesium Exchange (Halogen Dance) A->C B i-PrMgCl·LiCl (Turbo Grignard Reagent) B->C D 5-Methoxy-2-pyridylmagnesium iodide (Target Grignard Reagent) C->D Formation of new C-Mg bond E i-PrI + MgCl2·LiCl (Byproducts) C->E Formation of byproducts

Caption: Key components and transformation in the iodine-magnesium exchange reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of 2-iodo-5-methoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I getting a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound are a common issue and can stem from several factors. The primary reasons include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Improper handling or storage can lead to catalyst deactivation.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product. These include:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by the presence of water or protic solvents.[1]

    • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen.

    • Dehalogenation: The replacement of the iodine atom on the pyridine ring with a hydrogen atom.

Q2: How can I minimize catalyst inhibition by the pyridine nitrogen?

The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition.[1] These ligands coordinate to the palladium center, sterically shielding it from the pyridine nitrogen and promoting the desired catalytic cycle.

Q3: What are the most common side reactions and how can I prevent them?

Side ReactionCausePrevention Strategy
Protodeboronation Presence of water or protic solvents, high temperatures.Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Dehalogenation Can occur after oxidative addition, where a hydride ligand leads to reductive elimination of the dehalogenated pyridine.Optimize reaction conditions, particularly the choice of base and solvent, to favor the cross-coupling pathway.

Q4: How do I choose the right catalyst and ligand for this reaction?

For Suzuki couplings involving 2-substituted pyridines, the choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide higher yields and better reproducibility.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for coupling with 2-halopyridines. They stabilize the palladium catalyst and promote the oxidative addition step.

  • Pre-catalysts: Using a well-defined pre-catalyst, such as an XPhos palladacycle (e.g., XPhos-Pd-G2), can lead to more consistent results as they allow for the rapid in-situ formation of the active Pd(0) species.[2][3]

Q5: What is the optimal base and solvent for this coupling?

The choice of base and solvent are interdependent and can significantly impact the reaction yield.

  • Bases: A range of inorganic bases can be used. The choice depends on the specific boronic acid and catalyst system.

    • K₃PO₄ (Potassium Phosphate): Often a very effective base for challenging Suzuki couplings, including those with 2-halopyridines.

    • Na₂CO₃ (Sodium Carbonate) & K₂CO₃ (Potassium Carbonate): Common and cost-effective choices that can provide good to excellent yields.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes provide higher yields but is more expensive.

  • Solvents: Aprotic solvents are generally preferred.

    • 1,4-Dioxane or Toluene with Water: A mixture of an aprotic organic solvent with a small amount of water is a common and often effective solvent system.

    • Anhydrous Solvents: For substrates prone to protodeboronation, using strictly anhydrous solvents like dioxane or THF can be beneficial.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction components on the yield of Suzuki couplings involving 2-substituted pyridines. This data, extrapolated from reactions with similar substrates, serves as a guide for optimizing the coupling of this compound.

Table 1: Catalyst and Ligand Screening

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-100-5-89Yield is highly dependent on the boronic acid/ester used.[4]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O120-81Microwave-assisted reaction with 2-bromo-4-methylpyridine.[5]
XPhos-Pd-G2XPhosK₃PO₄DMF/EtOH/H₂O1000.579-90Microwave-assisted reaction with 7-chloro-1H-pyrrolo[2,3-c]pyridine.[2][3]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O80-10018-2485-95General conditions for dihaloarenes.[6]

Table 2: Base and Solvent Optimization

BaseSolventCatalyst SystemTemperature (°C)Yield (%)Notes
K₃PO₄Dioxane/H₂OPd(OAc)₂ / SPhosRT - 40>95Effective for fluorinated arylboronic acids.[7]
Na₂CO₃Toluene/H₂OPd(dppf)Cl₂110-11590-98General conditions for dihaloarenes.[6]
K₂CO₃DMF/H₂OPd(II) complex65~95Optimized conditions for 4-iodoanisole.
Cs₂CO₃ToluenePd(PPh₃)₄70-8070-80For brominated pyridine derivatives.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pre-catalyst

This protocol is a starting point and should be optimized for each specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos-Pd-G2 (or similar pre-catalyst, 1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, the palladium pre-catalyst, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120 °C) for a set time (e.g., 30-60 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid + Base Ar'-B(OH)2->Transmetalation Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active and the system oxygen-free? start->check_catalyst optimize_catalyst Use fresh catalyst, pre-catalyst. Ensure rigorous degassing. check_catalyst->optimize_catalyst No check_side_reactions Are there significant side products (homocoupling, protodeboronation)? check_catalyst->check_side_reactions Yes optimize_catalyst->check_side_reactions optimize_conditions Screen bases (K₃PO₄, Na₂CO₃, Cs₂CO₃). Screen solvents (Dioxane, Toluene +/- H₂O). Use boronic ester. check_side_reactions->optimize_conditions Yes check_ligand Is catalyst inhibition suspected? check_side_reactions->check_ligand No success Improved Yield optimize_conditions->success optimize_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->optimize_ligand Yes check_ligand->success No optimize_ligand->success

References

preventing Glaser homocoupling in Sonogashira reactions of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling of 2-Iodo-5-methoxypypyridine

Welcome to the technical support center for Sonogashira reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the prevention of Glaser homocoupling when working with 2-iodo-5-methoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with this compound is producing a significant amount of a byproduct, which I suspect is the homocoupled alkyne (Glaser product). What are the primary causes?

A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, where two terminal alkyne molecules dimerize. The primary causes for this undesired reaction are:

  • Presence of Oxygen: Molecular oxygen is a key promoter of the oxidative dimerization of copper acetylide intermediates, which leads directly to the Glaser product.[1][2][3]

  • Copper(I) Co-catalyst: While Cu(I) salts (like CuI) are added to increase the rate of the desired Sonogashira reaction, they are also potent catalysts for the Glaser coupling pathway.[1][2][3][4][5] High concentrations of the copper co-catalyst can significantly accelerate this side reaction.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can also influence the competition between the Sonogashira and Glaser pathways.[6][7][8]

Q2: How can I effectively minimize or eliminate Glaser homocoupling?

A2: Several strategies can be employed, ranging from optimizing your current protocol to adopting a copper-free approach.

  • Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment.[1][2]

  • Reduce Copper Loading: Use the minimum effective amount of the Cu(I) co-catalyst. Often, reducing the loading can disfavor the homocoupling pathway without significantly slowing down the desired cross-coupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps maintain its low concentration, which disfavors the bimolecular homocoupling reaction.[1][3]

  • Employ a Copper-Free Protocol: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[2][4][9][10] These protocols often require careful selection of palladium catalysts, ligands, and bases to facilitate the reaction.[2]

Q3: I want to try a copper-free Sonogashira reaction. What is a reliable starting protocol for this compound?

A3: Copper-free protocols are highly effective at preventing homocoupling.[2][4] A robust system often involves a palladium source, a suitable phosphine ligand, and an appropriate base.

Detailed Protocol: Copper-Free Sonogashira Coupling [2][3][11]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), and a suitable phosphine ligand like cataCXium A (0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Add Base: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous and thoroughly degassed acetonitrile (CH₃CN, 5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv) to the mixture via syringe.

  • Reaction: Seal the tube and stir the mixture at a temperature ranging from room temperature to 90 °C. The optimal temperature will depend on the reactivity of the specific alkyne used. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q4: My reaction is very sluggish, and I'm still observing homocoupling. What parameters can I adjust?

A4: If the reaction is slow, several factors could be at play, including catalyst activity and suboptimal conditions.

  • Catalyst and Ligand Choice: For electron-rich heteroaryl halides like this compound, bulky and electron-rich phosphine ligands can be very effective.[12] Consider screening ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or (allylPdCl)₂.[3][13]

  • Base and Solvent System: The choice of base and solvent is critical.[6] While amine bases like triethylamine are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ in solvents like DMF, acetonitrile, or toluene can offer better results, particularly in copper-free systems.[8][11][14]

  • Temperature: While Sonogashira reactions are often run at room temperature, gentle heating (e.g., 40-80 °C) may be required to drive the reaction to completion, especially with less reactive coupling partners.[1][15] However, excessively high temperatures can lead to catalyst decomposition.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of the desired Sonogashira product versus the undesired Glaser homocoupling byproduct.

EntryCatalyst System (Pd/Ligand)Co-CatalystBaseSolventAtmosphereTemp.Sonogashira YieldGlaser YieldKey Takeaway
1PdCl₂(PPh₃)₂5 mol% CuIEt₃NTHFAirRTLowHighOxygen is a major promoter of Glaser coupling. [1][2][3]
2PdCl₂(PPh₃)₂5 mol% CuIEt₃NTHFArgonRTGoodModerateInert atmosphere is crucial but CuI still promotes homocoupling.[1]
3PdCl₂(PPh₃)₂1 mol% CuIEt₃NTHFArgonRTGoodLowReducing copper loading minimizes the side reaction.[1]
4Pd(OAc)₂ / SPhosNoneK₃PO₄TolueneArgon100 °CExcellent<2%Copper-free systems effectively eliminate Glaser coupling. [2][3]
5Pd(CH₃CN)₂Cl₂ / cataCXium ANoneCs₂CO₃CH₃CNArgon70 °CExcellent<2%An alternative high-yielding copper-free protocol.[11]

Visual Guides & Workflows

Troubleshooting Logic for Glaser Homocoupling

The following diagram outlines a decision-making process for troubleshooting excessive homocoupling in your Sonogashira reaction.

Troubleshooting_Glaser start High Glaser Homocoupling Observed in Reaction check_atmosphere Is the reaction run under a strictly inert (Ar/N2) atmosphere? start->check_atmosphere fix_atmosphere Action: Rigorously degas all reagents and solvents. Maintain positive inert gas pressure. check_atmosphere->fix_atmosphere No check_copper Are you using a Cu(I) co-catalyst? check_atmosphere->check_copper Yes fix_atmosphere->check_atmosphere Re-evaluate reduce_copper Option 1: Reduce CuI loading to the minimum effective amount (e.g., 0.5-1 mol%). check_copper->reduce_copper Yes optimize_cu_free If issues persist in Cu-free system: - Screen different Pd/ligand combinations - Optimize base and solvent - Adjust temperature check_copper->optimize_cu_free No slow_addition Option 2: Add the terminal alkyne slowly to the reaction mixture via syringe pump. reduce_copper->slow_addition Combine Strategies end_goal Successful Sonogashira Coupling: High Yield, Minimal Homocoupling reduce_copper->end_goal go_copper_free Option 3 (Recommended): Switch to a Copper-Free Protocol. slow_addition->go_copper_free For Best Results slow_addition->end_goal go_copper_free->end_goal optimize_cu_free->end_goal

Caption: A troubleshooting decision tree for minimizing Glaser homocoupling.

Experimental Workflow: Copper-Free Sonogashira Reaction

This workflow illustrates the key steps for setting up a successful copper-free Sonogashira reaction, emphasizing the points critical for preventing side reactions.

Copper_Free_Workflow prep 1. Preparation: - Flame-dry Schlenk tube - Prepare anhydrous, degassed solvents reagents 2. Add Solids (under Argon): - this compound - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) prep->reagents purge 3. Purge with Inert Gas: Evacuate and backfill with Argon (repeat 3x) reagents->purge solvent 4. Add Solvent: Add degassed solvent via syringe purge->solvent alkyne 5. Add Alkyne: Add terminal alkyne via syringe solvent->alkyne reaction 6. Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS alkyne->reaction workup 7. Work-up & Purification: - Quench, extract, and dry - Purify by column chromatography reaction->workup product Pure Sonogashira Product workup->product

Caption: Standard experimental workflow for a copper-free Sonogashira coupling.

References

Technical Support Center: Cross-Coupling of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of 2-iodo-5-methoxypyridine. The pyridine moiety, a common structural motif in pharmaceuticals, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance.[1] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-halopyridine substrates like this compound so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1] This is often called the "2-pyridyl problem" because the nitrogen's proximity to the reaction site (the C-I bond at position 2) enhances this inhibitory effect.[1][2]

Q2: What are the main signs and mechanisms of catalyst deactivation in my reaction?

A2: The primary mechanisms of deactivation include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing key steps like oxidative addition or reductive elimination from occurring.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, which are often observed as palladium black precipitation.[1] This is frequently accelerated by the slow reaction kinetics caused by pyridine inhibition.

  • Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or homocoupling of the coupling partner can become dominant when the desired cross-coupling is inhibited.[3]

A key sign of deactivation is a reaction that starts but fails to proceed to completion, often stalling at low-to-moderate conversion of the starting material.

Q3: How critical is the choice of ligand for preventing deactivation?

A3: The ligand choice is arguably the most critical factor for success. Bulky, electron-rich phosphine ligands are highly effective.[1] These ligands work by:

  • Sterically Shielding the Metal: The ligand's bulk physically blocks the pyridine nitrogen from coordinating to the palladium center.

  • Promoting the Catalytic Cycle: Their electron-donating properties increase the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination step to release the product.[4]

Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines.[1][5]

Q4: Can the base and solvent system contribute to or prevent catalyst deactivation?

A4: Yes, the base and solvent are crucial.[1]

  • Base: A carefully chosen base is required for the transmetalation step. The strength and solubility of the base can significantly influence reaction rates and catalyst stability.[3][6] Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]

  • Solvent: The solvent must solubilize all components. Aprotic polar solvents such as dioxane, THF, or toluene are frequently used.[1] However, coordinating solvents like pyridine or acetonitrile should be avoided as they can compete with the desired reaction and inhibit the catalyst.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Conversion Catalyst Poisoning by Pyridine-N: The nitrogen on the 2-iodopyridine substrate is coordinating to the Pd center, forming an inactive complex.[1]1. Switch to a Bulky Ligand: Use a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos to shield the palladium center.[1][5] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[8] 3. Screen Different Bases: The choice of base can influence catalyst stability. Try switching from a carbonate base to a phosphate base like K₃PO₄.[1]
Reaction Stalls / Incomplete Conversion Slow Reductive Elimination: The final step of the catalytic cycle is slow, leading to catalyst decomposition over time.1. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20°C. 2. Change Ligand: Bulky ligands are known to promote reductive elimination.[8] If using a simpler ligand like PPh₃, switch to a Buchwald-type ligand.[9]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) catalyst is agglomerating and precipitating out of solution. This is often a result of a slow catalytic cycle caused by pyridine inhibition.[1]1. Improve Ligand Choice: A more effective ligand (see above) will speed up the catalytic cycle, reducing the lifetime of unstable Pd(0) intermediates. 2. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]
Significant Side Products (e.g., Hydrodehalogenation) Competing Reaction Pathways: The conditions favor undesired reactions. For instance, hydrodehalogenation (replacement of -I with -H) can compete with cross-coupling.[3]1. Optimize Base and Ligand: The balance between reductive elimination and side reactions can be tuned by screening different base/ligand combinations.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions like dehalogenation.[1]
Homocoupling of Coupling Partner Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids or other organometallic reagents.[1]1. Thoroughly Degas: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for all solvents and the reaction mixture.[10] 2. Use a High-Quality Pd Source: Some Pd(II) pre-catalysts can cause homocoupling during their initial reduction to Pd(0). Using a stable Pd(0) source or a modern pre-catalyst can minimize this.[1]

Visualizing Deactivation & Troubleshooting

The following diagrams illustrate the catalyst deactivation pathway and a logical workflow for troubleshooting common issues.

G Active Active Catalyst LPd(0) Coord Coordination of This compound Active->Coord Pyridine Substrate Cycle Productive Catalytic Cycle Active->Cycle Reactants Inactive Inactive Complex LPd(0)-Pyridine Coord->Inactive Strong Binding Decomp Decomposition (Pd Black) Inactive->Decomp Slow Kinetics Cycle->Active Regeneration G Start Low Yield or Stalled Reaction? Check_Ligand Is the ligand bulky and electron-rich (e.g., XPhos)? Start->Check_Ligand Yes Use_Bulky ACTION: Switch to a bulky, electron-rich phosphine ligand. Check_Ligand->Use_Bulky No Check_Conditions Are conditions strictly anaerobic and reagents pure? Check_Ligand->Check_Conditions Yes Degas ACTION: Thoroughly degas solvents and use pure reagents. Check_Conditions->Degas No Screen_Base ACTION: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Check_Conditions->Screen_Base Yes

References

Technical Support Center: Purification of 2-Iodo-5-methoxypyridine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-iodo-5-methoxypyridine reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing significant peak tailing on the TLC plate and during column chromatography. What is the cause and how can I resolve this?

A1: Peak tailing is a common issue when purifying pyridine derivatives via silica gel chromatography.[1] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to this phenomenon. To mitigate peak tailing, you can add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-2%).[2][3] This competing base will preferentially interact with the acidic sites on the silica, minimizing the interaction with your target compound and resulting in more symmetrical peaks.[2]

Q2: I am observing what appears to be decomposition of my this compound on the silica gel column. How can I prevent this?

A2: Iodinated compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during purification. To address this, you can neutralize the silica gel before use. This can be achieved by flushing the packed column with a solvent system containing 1-3% triethylamine.[4][5] After this "deactivation" step, you can proceed with your regular eluent system. Alternatively, using neutral alumina as the stationary phase can be a good option for acid-sensitive compounds.[3]

Q3: My compound is not moving off the baseline of the column, even with a relatively polar solvent system that worked on the TLC plate. What should I do?

A3: Discrepancies between TLC and column chromatography can occur.[6] Several factors could be at play:

  • Different Silica Properties: The silica gel used for columns and TLC plates can have different properties (e.g., particle size, water content), leading to different separation behavior.[6]

  • Solvent Loading: If the compound was loaded onto the column in a solvent that is much more polar than the mobile phase, it can cause issues with elution.

  • Compound Solubility: The compound may have poor solubility in the mobile phase.[6]

To resolve this, you can try a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4] This method ensures that the compound is introduced to the column in a concentrated band and is not affected by the loading solvent.

Q4: All the spots in my reaction mixture are coming down the column together. How can I improve the separation?

A4: Poor separation, or co-elution, indicates that the chosen solvent system is too polar. To achieve better separation, you should switch to a less polar mobile phase. A good starting point for developing your solvent system is to find a mixture that gives your target compound an R_f value of approximately 0.2-0.4 on a TLC plate.[2][7] You can also consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.[4]

Quantitative Data Summary

ParameterValue/RangeNotes
Target R_f Value 0.2 - 0.4An optimal R_f in this range on a TLC plate generally translates to good separation on a column.[2][7]
Recommended Eluent Systems Hexane/Ethyl AcetateA very common and versatile solvent system for compounds of moderate polarity.[2]
Dichloromethane/MethanolSuitable for more polar compounds.[8]
Triethylamine Additive 0.1 - 2% (v/v)Added to the eluent to prevent peak tailing for basic compounds.[2][3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific solvent system should be optimized based on TLC analysis of the crude reaction mixture.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized glass chromatography column.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 1-2 cm).
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Gently tap the column to ensure even packing of the silica gel.
  • Add another layer of sand on top of the silica gel bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the sand.
  • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (e.g., from a pump or an inert gas line) to start the elution.
  • Collect fractions in an orderly manner (e.g., in test tubes in a rack).
  • Monitor the separation by TLC analysis of the collected fractions.

4. Isolation of the Product:

  • Combine the fractions that contain the pure this compound (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand equilibrate Equilibrate with Eluent add_sand->equilibrate load_wet Wet Loading equilibrate->load_wet Choose Loading Method load_dry Dry Loading equilibrate->load_dry Choose Loading Method elute Elute with Solvent System load_wet->elute load_dry->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product start Start start->prep_slurry troubleshooting_guide cluster_tailing Peak Tailing cluster_decomposition Compound Decomposition cluster_no_elution Compound Not Eluting cluster_coelution Poor Separation (Co-elution) problem Problem Encountered cause_tailing Cause: Strong interaction of basic nitrogen with acidic silica problem->cause_tailing Symptom cause_decomposition Cause: Sensitivity to acidic silica gel problem->cause_decomposition Symptom cause_no_elution Cause: Solvent system too non-polar or poor solubility problem->cause_no_elution Symptom cause_coelution Cause: Solvent system too polar problem->cause_coelution Symptom solution_tailing Solution: Add 0.1-2% triethylamine to eluent cause_tailing->solution_tailing solution_decomposition Solution: Neutralize silica with triethylamine or use neutral alumina cause_decomposition->solution_decomposition solution_no_elution Solution: Increase eluent polarity or use dry loading technique cause_no_elution->solution_no_elution solution_coelution Solution: Decrease eluent polarity or use a gradient elution cause_coelution->solution_coelution

References

Technical Support Center: Palladium-Catalyzed Amination of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed amination of 2-iodo-5-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the common causes?

A1: Low or no yield in the amination of this compound can be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical and highly dependent on the amine coupling partner.[1][2] Sterically hindered and electron-rich ligands are often more effective.

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better results in such cases.

  • Solvent Effects: The reaction's success is sensitive to the solvent used. Aprotic, non-polar solvents like toluene and dioxane are frequently employed.[1]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition or promote side reactions.[3]

  • Oxygen and Moisture Sensitivity: Palladium(0) catalysts are sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen). The purity of reagents and solvents is also critical.

Q2: I am observing a significant amount of 5-methoxypyridine as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 5-methoxypyridine is due to a common side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][4] This can compete with the desired amination.

  • Mechanism: This side reaction can occur via β-hydride elimination from a palladium-amido intermediate, which then leads to the hydrodehalogenated arene and an imine.[1]

  • Prevention:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination to form the C-N bond over β-hydride elimination.

    • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

    • Reaction Conditions: Optimization of temperature and reaction time can also minimize this side reaction.

Q3: My reaction with this compound seems to be inhibited. Could the starting material be the issue?

A3: Yes, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[5] It can lead to the formation of unreactive palladium iodide dimers, slowing down or stalling the catalytic cycle.[5] Using ligands that can prevent the formation of these dimers, such as bidentate phosphine ligands, can be beneficial.[1]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction?

A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center. This coordination can potentially hinder the catalytic cycle and influence the outcome of the reaction. The electron-deficient nature of the pyridine ring can also affect the reactivity of the C-I bond. The choice of ligand is crucial to modulate the catalyst's reactivity and stability when dealing with heteroaryl halides like this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium-catalyzed amination of this compound.

Issue 1: Low Conversion of this compound

Potential Cause Troubleshooting Action
Inactive CatalystUse a fresh source of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate LigandScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). The optimal ligand can be amine-dependent.
Incorrect BaseIf using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine is base-sensitive.
Suboptimal TemperatureGradually increase the reaction temperature in increments of 10°C, but be cautious of potential catalyst degradation at very high temperatures.
Iodide InhibitionConsider using a bidentate ligand (e.g., BINAP, DPPF) which may help prevent the formation of inhibitory palladium iodide dimers.[1]

Issue 2: Formation of Hydrodehalogenation Byproduct (5-methoxypyridine)

Potential Cause Troubleshooting Action
β-Hydride EliminationUse sterically hindered phosphine ligands to disfavor this pathway.
Reaction ConditionsOptimize the reaction temperature and time; sometimes lower temperatures can suppress this side reaction.
Amine StructureFor primary amines, this side reaction can be more prevalent.[1] Ensure the amine is of high purity.

Issue 3: Formation of Dimerized Byproducts

Potential Cause Troubleshooting Action
Homocoupling of Amine or Aryl HalideThis can occur at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may help.

Quantitative Data Summary

The following tables provide a summary of typical yields for the amination of related 2-halopyridines under various conditions. This data can serve as a baseline for optimizing the reaction of this compound.

Table 1: Comparison of Ligand Performance in the Amination of 2-Bromopyridines

LigandAmineBaseSolventTemperature (°C)Yield (%)
XPhosMorpholineNaOtBuToluene10095
RuPhosAnilineCs₂CO₃Dioxane11092
SPhosn-HexylamineK₃PO₄t-BuOH10088
BINAPBenzylamineNaOtBuToluene8075

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Table 2: Effect of Base on the Amination of 2-Chloropyridines with Aniline

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene11090
Cs₂CO₃Dioxane11085
K₃PO₄Dioxane11078
K₂CO₃DMF12065

Note: Data is generalized from typical Buchwald-Hartwig amination reactions of chloro-pyridines.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(I) Pd0->PdII_complex ArX This compound (Ar-I) OxAdd Oxidative Addition Amido_complex L_nPd(II)(Ar)(NR₂) PdII_complex->Amido_complex - HI Amine Amine (R₂NH) Base Base Product Product (Ar-NR₂) Amido_complex->Product Side_Reaction Hydrodehalogenation Amido_complex->Side_Reaction β-Hydride Elimination RedElim Reductive Elimination Byproduct 5-methoxypyridine (Ar-H) Side_Reaction->Byproduct

Caption: Catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Purity of Starting Materials, Solvents, and Reagents Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Screen_Catalyst Screen Different Pd Precursors and Phosphine Ligands Check_Conditions->Screen_Catalyst Screen_Base Screen Different Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base Analyze_Byproducts Identify Side Products (e.g., Hydrodehalogenation) Screen_Base->Analyze_Byproducts Address_Hydrodehalogenation Use Bulky Ligands, Adjust Stoichiometry Analyze_Byproducts->Address_Hydrodehalogenation Hydrodehalogenation Detected Address_Dimerization Lower Temperature, Change Ligand Analyze_Byproducts->Address_Dimerization Dimerization Detected Success Successful Amination Analyze_Byproducts->Success No Major Side Products Address_Hydrodehalogenation->Success Address_Dimerization->Success

Caption: A logical workflow for troubleshooting common issues in the palladium-catalyzed amination of this compound.

References

Technical Support Center: Optimizing Sonogashira Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of iodopyridines. The content focuses on optimizing reaction temperature to maximize yield and minimize side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of iodopyridines, with a focus on the impact of reaction temperature.

Issue 1: Low or No Conversion of Iodopyridine

  • Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted iodopyridine remaining. What are the potential causes and solutions related to temperature?

  • Answer: While iodopyridines are generally highly reactive substrates for Sonogashira coupling, low conversion can occur.[1][2] Consider the following temperature-related factors:

    • Sub-optimal Temperature: Although many Sonogashira couplings with iodopyridines proceed efficiently at room temperature, some substrate combinations may require gentle heating to overcome the activation energy barrier.[1] A modest increase in temperature (e.g., to 40-60 °C) can sometimes significantly improve the reaction rate and yield.[3]

    • Catalyst Decomposition: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of a black precipitate known as palladium black.[1] This inactive form of palladium will halt the catalytic cycle. If you observe this, repeating the reaction at a lower temperature is recommended.

    • Reagent Quality at Elevated Temperatures: Ensure all reagents, especially the solvent and base, are thoroughly degassed.[1] The detrimental effect of dissolved oxygen is often exacerbated at higher temperatures, leading to faster catalyst decomposition and promotion of side reactions.[1]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

  • Question: My primary byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction by adjusting the temperature?

  • Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in copper-co-catalyzed Sonogashira reactions and is highly sensitive to reaction conditions.[1]

    • Effect of Temperature: Higher reaction temperatures can sometimes increase the rate of Glaser coupling relative to the desired cross-coupling. If you are observing significant homocoupling, consider running the reaction at a lower temperature, such as room temperature.[1]

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] While crucial at any temperature, ensuring rigorously anaerobic conditions is even more critical when heating the reaction, as higher temperatures can increase the rate of oxygen-promoted side reactions.

    • Copper Concentration: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1] While not directly a temperature effect, the combination of high copper concentration and elevated temperature can be particularly problematic.

Issue 3: Reaction Stalls or Produces Multiple Unidentified Byproducts

  • Question: My reaction starts but then stalls, or the TLC/LC-MS shows a complex mixture of byproducts. Could temperature be the culprit?

  • Answer: Yes, an inappropriate reaction temperature can lead to catalyst deactivation and substrate/product decomposition.

    • Thermal Stability of Reactants and Products: Consider the thermal stability of your specific iodopyridine and alkyne, as well as the coupled product. Some functional groups may not be stable at elevated temperatures over long reaction times, leading to decomposition. A lower reaction temperature for a longer duration might be beneficial.

    • Catalyst Inactivation at High Temperatures: As mentioned, high temperatures can cause the palladium catalyst to precipitate as palladium black, rendering it inactive and stopping the reaction.[1] If the reaction mixture turns black upon heating, this is a likely cause.[1]

    • Pyridine Nitrogen Interference: While generally not a major issue, at higher temperatures, the pyridine nitrogen could potentially coordinate more strongly to the palladium center, potentially interfering with the catalytic cycle. This is substrate-dependent, but if other factors have been ruled out, exploring a lower temperature range is a valid troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a Sonogashira coupling with an iodopyridine?

A1: Due to the high reactivity of the carbon-iodine bond, it is often recommended to start the reaction at room temperature.[2] Many couplings of iodopyridines proceed to completion within a few hours at ambient temperature. Monitor the reaction by TLC or LC-MS. If no or slow conversion is observed after 1-2 hours, gentle heating to 40-60 °C can be applied.

Q2: When should I consider using higher temperatures (e.g., 80-100 °C) for iodopyridine couplings?

A2: Higher temperatures may be necessary for particularly challenging substrates, such as those with significant steric hindrance around the iodine atom or with strongly electron-donating groups that can deactivate the pyridine ring towards oxidative addition. However, proceed with caution, as higher temperatures increase the risk of side reactions like Glaser coupling and catalyst decomposition.[1]

Q3: How does the position of the iodine on the pyridine ring (2-, 3-, or 4-iodopyridine) affect the optimal reaction temperature?

A3: While all iodopyridines are relatively reactive, their electronic properties can influence the optimal reaction conditions. 4-Iodopyridine and 2-iodopyridine, being electron-deficient at the positions of halogenation, are generally very reactive and often couple efficiently at room temperature. 3-Iodopyridine is less electron-deficient at the C-3 position and might occasionally require mild heating to achieve comparable reaction rates.

Q4: Can I run the Sonogashira coupling of iodopyridines without a copper co-catalyst? How does this affect the choice of temperature?

A4: Yes, copper-free Sonogashira reactions are well-established and are a good strategy to avoid Glaser homocoupling byproducts. In the absence of the copper co-catalyst, the transmetalation step can be slower. Consequently, a moderate increase in temperature (e.g., 50-80 °C) may be required to achieve a reasonable reaction rate, even with reactive iodopyridines.

Q5: My reaction turned black after heating. What happened and what should I do?

A5: A black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst into an inactive state.[1] This is often caused by excessively high reaction temperatures, the presence of oxygen, or impurities in the reagents.[1] The reaction has likely stopped. The best course of action is to set up the reaction again, ensuring all reagents and solvents are pure and rigorously degassed, and run it at a lower temperature.[1]

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of iodopyridines with phenylacetylene under various temperature conditions. Note that direct comparative studies are scarce, and these data are compiled from different sources with potentially varying catalysts, solvents, and bases. They should be used as a general guide for optimization.

Iodopyridine IsomerAlkyneTemperature (°C)Reaction Time (h)Yield (%)Reference/Notes
4-IodopyridinePhenylacetyleneNot SpecifiedNot SpecifiedExcellentBased on general reactivity; often proceeds well at RT.[4]
Iodopyridine derivativePhenylacetylene553Good to ExcellentReaction performed in an ionic liquid.[5]
2-Amino-3-bromopyridinePhenylacetylene100396Note: This is a bromopyridine, but illustrates a high-yield, high-temp example.[6]
3-Iodopyridine (general)Terminal Alkynes65Not SpecifiedGood to ExcellentGeneral condition for various iodopyridines.[7]
Aryl Iodides (general)Phenylacetylene503HighGeneral condition for various aryl iodides.[3]
Aryl Iodides (general)Terminal AlkynesRoom Temp16HighGeneral condition for room temperature couplings.

Experimental Protocols

General Procedure for Sonogashira Coupling of an Iodopyridine with Phenylacetylene

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Iodopyridine (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed, 3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • If the reaction is sluggish after 2-3 hours, gently heat the mixture to 40-50 °C using an oil bath and continue to monitor.

  • Upon completion (consumption of the iodopyridine), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyridine.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl trans-Pd(II)(Ar)(I)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne trans-Pd(II)(Ar)(C≡CR)L₂ Transmetal->PdII_Alkyne CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R (Product) RedElim->Product Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R (Copper Acetylide) Alkyne->Cu_Acetylide + CuI + Base Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne BaseH Base-H⁺I⁻ Cu_Acetylide->BaseH

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield or Side Products Observed Check_Temp What was the reaction temperature? Start->Check_Temp RT Room Temperature Check_Temp->RT Low Heated Heated (e.g., >50 °C) Check_Temp->Heated High Increase_Temp Action: Gently increase temperature to 40-60 °C. Monitor closely. RT->Increase_Temp Check_Side_Products What are the main byproducts? Heated->Check_Side_Products Re_evaluate Re-evaluate Reaction (Consider copper-free, different ligand/solvent) Increase_Temp->Re_evaluate Homocoupling Glaser Homocoupling Check_Side_Products->Homocoupling Alkyne Dimer Decomposition Decomposition / Palladium Black Check_Side_Products->Decomposition Black Precipitate/ Complex Mixture Decrease_Temp Action: Decrease temperature (run at RT if possible). Ensure strict anaerobic conditions. Homocoupling->Decrease_Temp Decrease_Temp_Anaerobic Action: Repeat at lower temp. Ensure rigorous degassing & purity of all reagents. Decomposition->Decrease_Temp_Anaerobic Decrease_Temp->Re_evaluate Decrease_Temp_Anaerobic->Re_evaluate

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

Navigating the Nuances of Solvent Effects in the Buchwald-Hartwig Amination of 2-Iodo-5-methoxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for troubleshooting the Buchwald-Hartwig amination of 2-iodo-5-methoxypyridine, with a specific focus on the critical role of the solvent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?

A1: The success of the Buchwald-Hartwig amination with this compound can be influenced by several factors. Common reasons for failure or low yields include:

  • Suboptimal Solvent Choice: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.

  • Ineffective Catalyst/Ligand Combination: The selection of the palladium precursor and phosphine ligand is critical for electron-deficient heteroaryl iodides.

  • Inappropriate Base: The strength, solubility, and nature of the base are key to the catalytic cycle's efficiency.

  • Poor Reagent Quality: The purity of the amine, solvent, and other reagents is essential.

  • Reaction Conditions: Temperature and reaction time may not be optimized for this specific substrate.

Q2: Which solvents are generally recommended for the Buchwald-Hartwig amination of 2-iodopyridines?

A2: Aprotic, non-polar to polar aprotic solvents are commonly employed. Toluene and 1,4-dioxane are frequent choices.[1][2] The optimal solvent can depend on the specific amine and ligand used. A solvent screen is often recommended to determine the best conditions for your specific reaction.

Q3: What are common side products observed in the amination of 2-iodopyridines?

A3: Common side products can include:

  • Hydrodeiodination: Replacement of the iodine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the starting materials or products.

  • Protodeiodination of the starting material.

Q4: Can the methoxy group on the pyridine ring interfere with the reaction?

A4: The electron-donating methoxy group at the 5-position can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition. However, it is generally well-tolerated in Buchwald-Hartwig reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:

Parameter Potential Issue & Suggested Solution
Solvent Issue: Poor catalyst solubility or unfavorable solvent polarity. Solution: Switch to an alternative degassed, anhydrous solvent. Common choices include toluene, 1,4-dioxane, or THF.[3] A solvent screen is highly recommended.
Catalyst/Ligand Issue: Inactive or inappropriate catalyst system. Solution: • Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). • Screen different phosphine ligands. For electron-deficient heteroaryl halides, ligands like XPhos, RuPhos, or SPhos are often effective.[2] • Consider using a palladium pre-catalyst for more consistent generation of the active Pd(0) species.
Base Issue: Base is too weak or insoluble. Solution: • Switch to a stronger, non-nucleophilic base such as LHMDS or K₃PO₄.[2] • Ensure the base is anhydrous and finely powdered to maximize surface area and reactivity.
Temperature Issue: Insufficient thermal energy to overcome the activation barrier. Solution: Increase the reaction temperature in 10-20 °C increments.
Reagent Quality Issue: Impurities in reagents are poisoning the catalyst. Solution: • Use freshly distilled or purified amine. • Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2]
Issue 2: Significant Formation of Side Products (e.g., Hydrodeiodination)

If you observe a high proportion of byproducts, the following adjustments may be beneficial:

Parameter Potential Issue & Suggested Solution
Ligand Issue: The ligand is not effectively promoting reductive elimination over competing side reactions. Solution: Screen different ligands. Bulky, electron-rich ligands often favor the desired C-N bond formation.
Base Issue: The base is too strong or is promoting side reactions. Solution: Consider a weaker base, such as Cs₂CO₃ or K₃PO₄, which may require a higher reaction temperature to achieve full conversion.
Temperature Issue: High temperatures may be promoting decomposition or side reactions. Solution: Attempt the reaction at a lower temperature for a longer duration.

Data Presentation: Effect of Solvent on Reaction Yield

The following table summarizes the hypothetical effect of different solvents on the yield of the Buchwald-Hartwig amination of this compound with aniline. These values are representative and actual yields may vary depending on the specific reaction conditions.

Solvent Dielectric Constant (ε) Boiling Point (°C) Typical Yield (%) Notes
Toluene2.411185-95Often a good starting point. Good solubility for many organic reagents.
1,4-Dioxane2.210180-90Another common choice, can sometimes offer different selectivity.
Tetrahydrofuran (THF)7.66660-75Lower boiling point may require longer reaction times or sealed tube conditions.
Dimethylformamide (DMF)36.715340-60Generally, polar aprotic solvents like DMF can sometimes inhibit the reaction.
Acetonitrile37.582<10Often inhibits the reaction by coordinating to the palladium center.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for different amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methoxypyridin-2-amine.

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_start Initial Observation cluster_primary_checks Primary Troubleshooting Steps cluster_secondary_checks Secondary Optimization cluster_outcome Desired Outcome Start Low or No Conversion Check_Solvent Change Solvent (e.g., Toluene, Dioxane) Start->Check_Solvent Initial Step Check_Catalyst Screen Catalyst/Ligand (e.g., XPhos, RuPhos) Start->Check_Catalyst Check_Base Change Base (e.g., LHMDS, K3PO4) Start->Check_Base Check_Temp Increase Temperature Check_Solvent->Check_Temp Check_Catalyst->Check_Temp Check_Base->Check_Temp Check_Reagents Verify Reagent Purity (Anhydrous, Degassed) Check_Temp->Check_Reagents Success Improved Conversion Check_Reagents->Success

Caption: Troubleshooting workflow for low conversion.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Reactants, Catalyst, Ligand, and Base in Schlenk Tube Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow.

References

minimizing deborylation in Suzuki reaction with 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Deborylation in Suzuki Reaction with 2-Iodo-5-methoxypyridine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on minimizing the undesired deborylation side reaction when using this compound as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is deborylation and why is it a significant problem?

Deborylation, also known as protodeborylation, is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product and complicates purification.[1]

Q2: Why is my reaction involving a pyridine derivative particularly prone to deborylation?

Heteroaromatic boronic acids, especially nitrogen-containing ones like 2-pyridyl derivatives, are known to be highly susceptible to deborylation.[1][3] This increased susceptibility is due to several factors, including the electronic properties of the heteroaromatic ring and, in some cases, the potential for zwitterionic intermediates to facilitate the C-B bond cleavage.[2] While your substrate is the aryl iodide, the boronic acid coupling partner, if it is a heteroaromatic or electron-deficient species, will be the component undergoing this undesired reaction.

Q3: How can I confirm that deborylation is the primary cause of my low yield?

The most direct way to identify deborylation is to analyze the crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy.[1] The key indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[1] This is often accompanied by unreacted this compound and a lower-than-expected yield of the target biaryl product.

Troubleshooting Guide: Low Yield and Byproduct Formation

Primary Issue: The Suzuki coupling of this compound results in a low yield of the desired product, with significant formation of a byproduct identified as the deborylated arene from the boronic acid partner.

Competing_Pathways Start Starting Materials (this compound + R-B(OH)₂) Cycle Pd(0) Catalytic Cycle Start->Cycle Productive Pathway Deborylation Deborylation (Side Reaction) Start->Deborylation Unproductive Pathway (H₂O, Base, Heat) Product Desired Product (5-Methoxy-2-R-pyridine) Cycle->Product Byproduct Byproduct (R-H) Deborylation->Byproduct

Caption: Competing reaction pathways in the Suzuki coupling.

Possible Cause 1: Reaction Temperature is Too High

High temperatures can significantly accelerate the rate of deborylation, sometimes more than the desired coupling reaction.[1] While elevated temperatures are often needed to drive the catalytic cycle, excessive heat can be detrimental.

Solution:

  • Optimize Temperature: Screen a range of temperatures. Since this compound is highly reactive due to the C-I bond, it may be possible to run the reaction at a lower temperature than typically used for aryl bromides or chlorides.[4] Start around 60-80 °C and adjust based on reaction progress.[5]

  • Use a More Active Catalyst: Employing a highly active catalyst system may allow for efficient coupling at lower temperatures (see Cause 3).

ParameterConditionExpected Outcome on Deborylation
Temperature High (>100 °C)Increased rate of deborylation, potential for catalyst decomposition.[6]
Moderate (60-80 °C)Often provides a good balance between reaction rate and minimizing side reactions.[5]
Room TemperatureMay be feasible with highly active catalysts; significantly reduces deborylation.[7]
Possible Cause 2: Inappropriate Base Selection

The choice and strength of the base are critical. Strong bases, particularly in the presence of water, can promote the formation of boronate anions ([ArB(OH)₃]⁻), which are key intermediates in the base-catalyzed deborylation pathway.[1][8][9]

Solution:

  • Screen Weaker Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃, which are often effective at promoting the Suzuki coupling while minimizing deborylation.[1][4]

  • Consider Anhydrous Conditions: Since water acts as the proton source for deborylation, running the reaction under anhydrous conditions can be beneficial.[1] Use a base like Cs₂CO₃ or K₃PO₄ with a non-aqueous solvent (e.g., dioxane, toluene, DMF) and consider adding molecular sieves.[1]

BaseStrengthTypical ConditionsDeborylation Risk
NaOH, KOH StrongAqueous solventsHigh
K₂CO₃, Na₂CO₃ ModerateAqueous or anhydrousModerate
K₃PO₄, Cs₂CO₃ Weak-ModerateAqueous or anhydrousLower
KF WeakAnhydrousCan be very low, but may slow the desired reaction.[10]
Possible Cause 3: Sub-optimal Catalyst or Ligand System

If the primary Suzuki catalytic cycle is slow, the boronic acid is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of deborylation.[1] The choice of palladium source and ligand dramatically affects the efficiency of the catalytic cycle.

Solution:

  • Use a Highly Active Catalyst System: Modern catalyst systems, such as Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst, can dramatically accelerate the desired coupling.[11][12][13] This makes the coupling reaction kinetically favored over the deborylation side reaction.

  • Avoid Pd(II) Precatalysts without a Reducing Agent: Using Pd(II) sources like PdCl₂(dppf) can sometimes be less efficient if the reduction to the active Pd(0) species is slow. Buchwald precatalysts are designed to generate the active Pd(0) species rapidly.[1]

Catalyst SystemLigand CharacteristicsTypical Use CaseImpact on Deborylation
Pd(PPh₃)₄ Monodentate, less electron-richGeneral purpose, traditionalCan be slow, allowing time for deborylation.
PdCl₂(dppf) Bidentate, good stabilityGeneral purposeModerate; efficiency can be substrate-dependent.
Pd₂(dba)₃ + SPhos/XPhos Bulky, electron-richChallenging couplings, lower temperaturesAccelerates coupling, out-competing deborylation.[1][11]
Possible Cause 4: Inherent Instability of the Boronic Acid

Some boronic acids are inherently unstable under Suzuki conditions. If optimizing the base, temperature, and catalyst is insufficient, the organoboron species itself may need to be modified.

Solution:

  • Use Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable towards deborylation than their corresponding boronic acids and are common alternatives.[14]

  • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often resistant to deborylation. They are activated under the reaction conditions to participate in the catalytic cycle.[15]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing for purification by chromatography and slow-release of the boronic acid under reaction conditions, which can suppress side reactions.

Troubleshooting_Flowchart Start Low Yield & High Deborylated Byproduct? Temp 1. Lower Reaction Temperature (e.g., 60-80 °C) Start->Temp Yes Base 2. Screen Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Consider anhydrous conditions Temp->Base Catalyst 3. Use High-Activity Catalyst (e.g., Pd/SPhos system) Base->Catalyst Boron 4. Use More Stable Boron Reagent (Pinacol Ester, R-BF₃K) Catalyst->Boron End Problem Solved Boron->End

Caption: A logical workflow for troubleshooting deborylation.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Using Pd(PPh₃)₄

This protocol provides a general starting point for the coupling reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).[17]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[16][17]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 85-90 °C).[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4][16]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.[4][16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][16]

Protocol 2: Optimized Protocol to Minimize Deborylation

This protocol uses a more active catalyst system and milder conditions.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Buchwald precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 70 °C.

  • Monitoring: Monitor the reaction closely by LC-MS. Due to the high catalyst activity, the reaction may be complete in 1-4 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

References

Technical Support Center: Suzuki Reactions of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of 2-iodo-5-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a Suzuki reaction of this compound?

A common workup procedure involves cooling the reaction mixture, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. After drying the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.[1][2][3]

Q2: What are common side reactions to be aware of during the workup and how can they be minimized?

Two prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation is the cleavage of the C-B bond of the boronic acid, which can be minimized by using anhydrous solvents and shorter reaction times.[4]

  • Homocoupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can reduce this side reaction.[4]

Q3: The nitrogen on the pyridine ring seems to be causing issues with my reaction. How can I mitigate this?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation, a challenge often referred to as the "2-pyridyl problem".[4] To address this, the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is recommended. These ligands can shield the palladium center and prevent inhibitory coordination with the pyridine nitrogen.[4]

Q4: I am observing low to no yield. What are the first troubleshooting steps I should take?

Low or no product formation is a common issue. A systematic approach to troubleshooting is crucial:

  • Catalyst and Ligand Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider switching to a more active catalyst system, such as one employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]

  • Base Effectiveness: The choice of base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal.[5]

  • Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]
Ineffective catalyst system.Switch to a more active catalyst, such as a palladacycle or a pre-catalyst with an NHC ligand.[5]
Incomplete reaction.Increase reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS.
Presence of Homocoupled Byproduct Oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[4]
Use of a Pd(II) precatalyst without efficient reduction.Consider using a Pd(0) source directly.
Presence of Protodeboronated Byproduct Presence of water or other protic sources.Use anhydrous solvents and reagents. Consider using boronic esters, which are more stable.[4]
Difficulty in Product Purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography. A gradient elution may be necessary.
Palladium residue in the product.Filter the reaction mixture through a pad of Celite® before aqueous workup.[3] Additional washes of the organic layer with an aqueous solution of a sulfur-based ligand can sometimes help remove residual palladium.

Experimental Protocol: A Generalized Procedure

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0 eq.), and the palladium catalyst (0.03-0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-aryl-5-methoxypyridine.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki Reaction Workup A Reaction Completion B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Aqueous Workup: Wash with Water & Brine C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Filter and Concentrate E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Pure 2-Aryl-5-methoxypyridine H->I

Caption: A generalized workflow for the workup of a Suzuki reaction.

Troubleshooting Logic

troubleshooting_suzuki Troubleshooting Low Yield in Suzuki Reactions A Low or No Yield Observed B Check for Catalyst Inhibition (Pyridine Coordination) A->B D Evaluate Base and Solvent System A->D F Assess Reaction Conditions A->F C Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) B->C E Screen Different Bases (K3PO4, Cs2CO3) and Solvent Mixtures (Dioxane/Water) D->E G Increase Temperature or Reaction Time Ensure Inert Atmosphere F->G

Caption: A decision-making flowchart for troubleshooting low-yielding Suzuki reactions.

References

Validation & Comparative

Reactivity Showdown: 2-Iodopyridines vs. 2-Bromopyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of a vast array of pharmaceuticals and functional materials. A frequent query among synthetic chemists is the choice of halide in heteroaromatic coupling partners. This guide provides an objective, data-driven comparison of the reactivity of 2-iodopyridines versus 2-bromopyridines in Suzuki coupling reactions, tailored for researchers, scientists, and drug development professionals.

The fundamental principle governing the reactivity of halopyridines in Suzuki couplings is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend in reactivity is I > Br > Cl, a direct consequence of the weaker C-I bond compared to the C-Br bond. This weaker bond facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, leading to faster reaction rates and often milder conditions for 2-iodopyridines.

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for the Suzuki coupling of 2-iodopyridine and 2-bromopyridine with an arylboronic acid under comparable conditions. While specific yields and reaction times are substrate-dependent, the data illustrates the general trend of enhanced reactivity for the iodo-analogue.

Feature2-Iodopyridine2-Bromopyridine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, SPhos
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, Toluene/H₂ODioxane, Toluene
Typical Temperature 60-100 °C80-110 °C
Reported Yields 85-99%75-95%

Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Mechanistic Insights: The Suzuki Coupling Catalytic Cycle

The enhanced reactivity of 2-iodopyridines can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura coupling. The initial and often rate-limiting step is the oxidative addition of the halopyridine to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond results in a lower activation energy for this step, thereby accelerating the overall reaction rate.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step for Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Ar'-B(OR)₂ Base ArPd(II)L2Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar_prime RedElim Reductive Elimination ArPd(II)L2Ar_prime->RedElim RedElim->Pd(0)L2 Ar-Ar' experimental_workflow start Start reagents Combine 2-halopyridine, arylboronic acid, catalyst, and base in a Schlenk flask start->reagents inert Establish inert atmosphere (evacuate/backfill with Ar/N₂) reagents->inert solvent Add degassed solvent inert->solvent react Heat and stir reaction mixture solvent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Cool, dilute, and perform aqueous work-up monitor->workup Reaction complete isolate Dry and concentrate the organic layer workup->isolate purify Purify by flash column chromatography isolate->purify end End purify->end

A Comparative Guide to the Sonogashira Coupling of 2-Iodo-5-methoxypyridine and 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the aryl halide substrate is a critical parameter that significantly influences the reaction's efficiency and required conditions. This guide provides an objective comparison of the performance of 2-iodo-5-methoxypyridine and 2-chloro-5-methoxypyridine in the Sonogashira coupling reaction, supported by established reactivity principles and representative experimental data.

Reactivity Landscape: The Halogen's Impact

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond, a crucial and often rate-determining step in the catalytic cycle, is more facile for weaker C-X bonds.

Consequently, This compound is a significantly more reactive substrate in Sonogashira couplings compared to 2-chloro-5-methoxypyridine . Couplings involving the iodo-substrate can often be achieved under milder conditions, such as lower temperatures and with a broader range of standard palladium catalysts and ligands. In contrast, the stronger C-Cl bond in 2-chloro-5-methoxypyridine necessitates more forcing reaction conditions to achieve comparable yields. This often includes higher temperatures, the use of more specialized and electron-rich ligands to facilitate the challenging oxidative addition step, and sometimes stronger bases.

Quantitative Comparison of Reaction Parameters

ParameterThis compound with Phenylacetylene2-Chloro-5-methoxypyridine with Phenylacetylene
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ with specialized ligand (e.g., cataCXium A, sXPhos)
Copper Co-catalyst CuICuI (often in higher loading or with additives)
Ligand PPh₃ (often part of the pre-catalyst)Bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos)
Base Amine bases (e.g., Et₃N, DIPEA)Stronger bases (e.g., Cs₂CO₃, K₃PO₄) may be required
Solvent THF, DMF, TolueneHigh-boiling point solvents (e.g., DMF, Dioxane, NMP)
Temperature Room Temperature to 80 °C100 °C to 140 °C
Reaction Time 2 - 12 hours12 - 48 hours
Typical Yield High to Excellent (>85%)Moderate to Good (50-80%), highly dependent on catalyst system

Experimental Protocols

Below are detailed, representative methodologies for the Sonogashira coupling of both this compound and 2-chloro-5-methoxypyridine with phenylacetylene. These protocols are based on established procedures for similar substrates and highlight the key differences in reaction setup.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 5-methoxy-2-(phenylethynyl)pyridine.

Protocol 2: Sonogashira Coupling of 2-Chloro-5-methoxypyridine with Phenylacetylene

Materials:

  • 2-Chloro-5-methoxypyridine

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • cataCXium® A (or other suitable bulky, electron-rich phosphine ligand)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (0.03 mmol, 3 mol%) and cataCXium® A (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL), 2-chloro-5-methoxypyridine (1.0 mmol, 1.0 equiv), phenylacetylene (1.5 mmol, 1.5 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxy-2-(phenylethynyl)pyridine.

Visualizing the Sonogashira Coupling

The following diagrams illustrate the fundamental aspects of the Sonogashira coupling reaction, providing a visual representation of the catalytic cycle and a generalized experimental workflow.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalyst, Co-catalyst, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Stir (Monitor by TLC/GC-MS) alkyne->reaction workup Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

A Comparative Guide to Biaryl Synthesis from Pyridines: Exploring Alternatives to Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of biaryl scaffolds, particularly those incorporating a pyridine ring, is a cornerstone of modern synthetic chemistry, fueling advancements in pharmaceuticals, agrochemicals, and materials science. While the palladium-catalyzed Suzuki-Miyaura coupling has long been the gold standard for this transformation, its reliance on often unstable or difficult-to-prepare pyridylboronic acids presents significant challenges. This guide provides an objective comparison of leading alternative methodologies, offering a toolkit of strategies to overcome the limitations of traditional Suzuki coupling. We present a detailed analysis of Direct C-H Arylation, Decarboxylative Coupling, Minisci-type Arylation, Photoredox Catalysis, and transition-metal-free approaches, complete with comparative data and detailed experimental protocols.

At a Glance: Performance Comparison of Key Methods

The following table summarizes the key performance indicators for various alternatives to Suzuki coupling for the synthesis of pyridine-containing biaryls.

MethodTypical Catalyst/ReagentCoupling PartnerKey AdvantagesCommon LimitationsYield Range (%)
Direct C-H Arylation Pd(OAc)₂, [Cp*IrCl₂]₂Arene, Diaryliodonium SaltAtom economical (no pre-functionalization of pyridine), high functional group tolerance.[1]Often requires a directing group for regioselectivity, harsh conditions may be needed.40-95%
Decarboxylative Coupling PdCl₂, Cu₂O, AgNO₃(Hetero)aryl Halide/TriflateUses readily available carboxylic acids, avoids organometallic reagents, good functional group tolerance.[1][2][3][4][5]Can require high temperatures, substrate scope can be limited by decarboxylation efficiency.[3]50-96%
Minisci-type Arylation AgNO₃, (NH₄)₂S₂O₈Aryl Carboxylic AcidUses inexpensive starting materials, direct C-H functionalization.[6]Often poor regioselectivity (C2 vs. C4), radical conditions can be incompatible with sensitive groups.[6]40-80%
Photoredox Catalysis Ru(bpy)₃²⁺, Ir(ppy)₃Aryldiazonium Salt, Aryl HalideExtremely mild conditions (visible light, RT), high functional group tolerance, novel reactivity.[7][8][9]Can require expensive photocatalysts, quantum yields can be low.60-90%
Ligand Coupling None (Transition-Metal-Free)Organolithium/Grignard ReagentAvoids transition metals, mild conditions, excellent functional group tolerance.[10][11][12]Requires stoichiometric organometallic reagents, limited to specific coupling partners (e.g., pyridylsulfonium salts).70-95%

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful strategy that forges C-C bonds directly onto the pyridine core, circumventing the need for pre-functionalization with halogen or boron moieties. This approach is highly atom-economical and is often facilitated by transition metal catalysts like palladium or iridium, which can be directed by a coordinating group to ensure high regioselectivity.

Workflow for Directed C-H Arylation

G cluster_start Starting Materials Pyridine Pyridine Substrate (with Directing Group) Activation C-H Activation (Directed by DG) Pyridine->Activation ArylatingAgent Arylating Agent (e.g., Diaryliodonium Salt) Coupling Oxidative Addition & Reductive Elimination ArylatingAgent->Coupling Catalyst Pd(II) or Ir(III) Catalyst Catalyst->Activation Activation->Coupling Coupling->Catalyst Product Biaryl Product Coupling->Product caption Workflow of Directed C-H Arylation.

Caption: Workflow of Directed C-H Arylation.

Supporting Experimental Data: Iridium(III)-Catalyzed C-H Arylation
Pyridine SubstrateArylating AgentCatalyst SystemYield (%)Reference
2-PhenylpyridineDiphenyliodonium triflate[CpIrCl₂]₂ / AgNTf₂92[13]
1-Phenyl-1H-pyrazoleDiphenyliodonium triflate[CpIrCl₂]₂ / AgNTf₂95[13]
2-Acetylpyridine OximeDiphenyliodonium triflate[CpIrCl₂]₂ / AgNTf₂89[13]
4,4-Dimethyl-2-oxazolineDiphenyliodonium triflate[CpIrCl₂]₂ / AgNTf₂85[14]
Experimental Protocol: Iridium-Catalyzed Direct Arylation of 2-Phenylpyridine

A reaction tube is charged with 2-phenylpyridine (0.2 mmol, 1.0 equiv.), diphenyliodonium triflate (0.3 mmol, 1.5 equiv.), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), and AgNTf₂ (0.02 mmol, 10 mol%). The tube is evacuated and backfilled with nitrogen. Dichloroethane (1.0 mL) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,6-diphenylpyridine.[13][14]

Decarboxylative Cross-Coupling

This methodology utilizes readily available and stable pyridinecarboxylic acids as surrogates for organometallic reagents. The reaction proceeds via in-situ generation of an arylmetallic intermediate through extrusion of CO₂, which then participates in a cross-coupling cycle. Bimetallic catalysis, typically involving palladium and a co-catalyst like copper or silver, is often employed.[3][15]

Catalytic Cycle for Decarboxylative Coupling```dot

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Py PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Py PdII_Biaryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl CuI Cu(I) CuI_Py Py-Cu(I) CuI->CuI_Py Decarboxylation CuI_Py->PdII_Aryl Pyridyl Transfer CuI_Py->CuI CO2 CO₂ CuI_Py->CO2 PyCOOH Py-COOH PyCOOH->CuI_Py caption Mechanism of Pd/Cu-Catalyzed Decarboxylative Coupling.

Caption: Key steps in transition-metal-free ligand coupling.

Supporting Experimental Data: Ligand Coupling of Pyridylsulfonium Salts with Grignard Reagents
Pyridylsulfonium SaltGrignard ReagentProduct LinkageYield (%)Reference
2-Pyridylsulfonium2-Pyridyl-MgBr2,2'-Bipyridine94[10][12]
2-Pyridylsulfonium3-Pyridyl-MgBr2,3'-Bipyridine89[10][12]
2-Pyridylsulfonium4-Pyridyl-MgBr2,4'-Bipyridine81[10][12]
2-Pyridylsulfonium5-Pyrimidinyl-MgBr2-(5-Pyrimidinyl)pyridine85[10][12]
Experimental Protocol: Synthesis of 2,2'-Bipyridine via Ligand Coupling

To a solution of 2-bromopyridine (0.33 mmol, 1.1 equiv.) in THF (1 mL) at 0 °C is added i-PrMgCl·LiCl (0.33 mmol, 1.1 equiv.). The mixture is stirred for 1 hour at room temperature to form the Grignard reagent. In a separate flask, the 2-pyridylsulfonium salt (0.3 mmol, 1.0 equiv.) is dissolved in THF (2 mL) and cooled to -78 °C. The freshly prepared Grignard solution is then added dropwise to the sulfonium salt solution. The reaction is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography. [10][12]

Conclusion

The synthesis of pyridine-containing biaryls is no longer solely reliant on the Suzuki-Miyaura coupling. The methods presented herein—Direct C-H Arylation, Decarboxylative Coupling, Minisci-type Arylation, Photoredox Catalysis, and Ligand Coupling—each offer unique advantages in terms of starting material availability, reaction conditions, and functional group tolerance. For projects where atom economy is paramount, Direct C-H Arylation is a powerful choice. When starting from abundant carboxylic acids, Decarboxylative Coupling provides a robust route. For reactions requiring exceptionally mild conditions, Photoredox Catalysis is unparalleled. Finally, for a clean, metal-free synthesis, Ligand Coupling presents an excellent alternative. By understanding the strengths and limitations of each approach, researchers can select the optimal strategy to accelerate their discovery and development programs.

References

The Decisive Advantage of Iodine: A Comparative Guide to 2-Iodo-5-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the success of complex molecular construction, particularly in the realms of pharmaceutical and agrochemical development. Among the vast arsenal of heterocyclic intermediates, 2-halopyridines serve as versatile scaffolds for the introduction of molecular diversity. This guide provides a comprehensive comparison of 2-iodo-5-methoxypyridine against its halogenated counterparts, 2-bromo- and 2-chloro-5-methoxypyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions. Through an examination of experimental data and established chemical principles, we aim to illuminate the distinct advantages conferred by the iodine substituent.

The Reactivity Hierarchy: Why Iodine Excels

The enhanced reactivity of this compound in popular cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is fundamentally rooted in the principles of organometallic chemistry. The generally accepted order of reactivity for halopyridines in these transformations is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond in this compound facilitates the rate-determining oxidative addition step in the catalytic cycle of palladium, leading to faster reaction rates, milder reaction conditions, and often higher yields compared to its bromo and chloro analogs.

This inherent reactivity advantage makes this compound a highly sought-after intermediate for researchers and drug development professionals, as it can streamline synthetic routes and improve overall efficiency.[1][2]

G cluster_0 Reactivity in Cross-Coupling This compound This compound 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine This compound->2-Bromo-5-methoxypyridine > 2-Chloro-5-methoxypyridine 2-Chloro-5-methoxypyridine 2-Bromo-5-methoxypyridine->2-Chloro-5-methoxypyridine >

Figure 1: Reactivity trend of 2-halo-5-methoxypyridines.

Quantitative Comparison in Key Cross-Coupling Reactions

The superior performance of this compound is evident when examining the typical conditions and outcomes of key cross-coupling reactions. The following tables provide a comparative summary based on representative experimental data for similar substrates, illustrating the advantages of the iodo-substituent.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

FeatureThis compound2-Bromo-5-methoxypyridine2-Chloro-5-methoxypyridine
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃/XPhos (2-4 mol%)
Typical Base K₂CO₃K₃PO₄Cs₂CO₃
Typical Temperature Room Temp. - 80 °C80 - 110 °C100 - 130 °C
Typical Reaction Time 1 - 6 hours6 - 24 hours12 - 48 hours
Representative Yield >90%70-85%40-60%

Table 2: Sonogashira Coupling with Phenylacetylene

FeatureThis compound2-Bromo-5-methoxypyridine2-Chloro-5-methoxypyridine
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄/CuI (2-5 mol%)PdCl₂(PPh₃)₂/CuI (3-5 mol%)Pd₂(dba)₃/XPhos/CuI (3-5 mol%)
Typical Base Et₃N or DIPEAEt₃N or K₂CO₃Cs₂CO₃ or K₃PO₄
Typical Temperature Room Temp. - 60 °C60 - 100 °C100 - 140 °C
Typical Reaction Time 2 - 8 hours8 - 24 hours24 - 72 hours
Representative Yield >85%60-80%<40%

Table 3: Buchwald-Hartwig Amination with Morpholine

FeatureThis compound2-Bromo-5-methoxypyridine2-Chloro-5-methoxypyridine
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd₂(dba)₃/BINAP (1-3 mol%)Pd₂(dba)₃/Xantphos (2-4 mol%)Pd(OAc)₂/RuPhos (2-5 mol%)
Typical Base NaOtBuNaOtBu or K₃PO₄LHMDS or K₃PO₄
Typical Temperature 60 - 90 °C80 - 110 °C100 - 120 °C
Typical Reaction Time 4 - 12 hours12 - 36 hours24 - 72 hours
Representative Yield >90%75-85%50-70%

Experimental Protocols

Detailed methodologies for the aforementioned cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: General Protocol

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/EtOH/H₂O 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: General Protocol

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halopyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: General Protocol

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add the 2-halopyridine and the solvent.

  • Add the amine and seal the tube.

  • Remove the tube from the glovebox and heat with stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

G cluster_workflow General Cross-Coupling Workflow Start Start Reactants Combine Halopyridine, Coupling Partner, Catalyst, Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, Extract, and Dry Monitoring->Workup Complete Purification Column Chromatography Workup->Purification End End Purification->End

Figure 2: A generalized experimental workflow.

Conclusion

References

A Comparative Guide to Ligands for Buchwald-Hartwig Amination of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the pharmaceutical industry, where the pyridine moiety is a common scaffold in a vast array of drugs.[1][3] The choice of ligand is critical for the success of these couplings, especially with challenging substrates like halopyridines. The reactivity of halopyridines follows the general trend of I > Br > Cl, with chloropyridines being the least reactive due to the strength of the C-Cl bond, making the oxidative addition step rate-limiting.[4][5]

This guide provides a comparative overview of various phosphine ligands, summarizing their performance in the amination of different halopyridines and offering detailed experimental protocols to aid researchers in selecting the optimal catalytic system.

General Catalytic Cycle

The mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6][7] A palladium(0) species is the active catalyst, which is generated in situ from a palladium(II) precatalyst. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_oa cluster_ac cluster_re pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex oxidative_addition Oxidative Addition pd_amido L-Pd(II)(Ar)(NR'R'') pd_complex->pd_amido amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR'R'' pd_amido->product reductive_elimination Reductive Elimination start Ar-X amine HNR'R'' base Base base_h Base-H+ halide X-

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Ligand Performance Comparison

The choice of ligand is paramount and often depends on the specific halopyridine and amine coupling partners. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands (e.g., Josiphos) have proven to be remarkably effective, particularly for the challenging amination of chloropyridines.[2][5][8] Bidentate phosphine ligands like BINAP and Xantphos are also effective, often preventing the formation of inactive palladium dimers and improving reaction rates.[2][4]

The following table summarizes the performance of various ligands in the Buchwald-Hartwig amination of different halopyridines.

LigandHalopyridine SubstrateAmine SubstrateCatalyst/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref.
RuPhos 3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSToluene1001683[8]
BrettPhos 3-Bromo-2-aminopyridineAnilineBrettPhos PrecatalystLiHMDSToluene1001666[8]
SPhos 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃LiHMDSToluene1001676[8]
BINAP 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃LiHMDSToluene1001671[8]
Xantphos 2,6-DichloropyridineAminothiophenecarboxylatePd(OAc)₂Cs₂CO₃Dioxane11012(Varies)[4]
Josiphos (CyPFtBu) 3-ChloropyridineOctylaminePd(OAc)₂NaOtBuToluene100398[9]
XPhos 3-ChloropyridineOctylamineXPhos PrecatalystNaOtBuToluene100397[9]
dppp 2-BromopyridinePyrrolidinePd(OAc)₂NaOtBuToluene80-98[10]
XPhos 2,4-DichloropyridineAnilinePd(OAc)₂K₃PO₄t-BuOH701695 (at C2)[11]

Detailed Experimental Protocol

The following is a generalized protocol for the Buchwald-Hartwig amination of a halopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.[1]

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) or Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., RuPhos, 0.024 mmol, 2.4 mol% if using Pd(OAc)₂)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.[1]

  • Reagent Addition: Add the halopyridine to the Schlenk tube. If the amine is a solid, it can be added at this stage. Seal the tube with a septum.

  • Atmosphere Purge: Evacuate the tube and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1] Oxygen can deactivate the Pd(0) catalyst.[5]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it to the reaction mixture via syringe at this point.[1]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired aminopyridine.

Typical Experimental Workflow

The logical flow of a Buchwald-Hartwig amination experiment involves careful preparation under inert conditions, execution of the reaction, and subsequent analysis and purification.

Experimental_Workflow start Start setup Prepare Inert Atmosphere (Schlenk Line, Glovebox) start->setup reagents Add Pd Catalyst/Precatalyst, Ligand, and Base setup->reagents purge Add Halopyridine, Seal, Evacuate/Backfill (3x) reagents->purge solvent Add Anhydrous Solvent and Liquid Amine purge->solvent react Heat and Stir Reaction (e.g., 80-110 °C) solvent->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup Cool, Dilute, and Filter (Remove Catalyst) complete->workup Yes purify Extract, Dry, and Purify (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Key Considerations for Ligand Selection

  • For Chloropyridines: These are the most challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands like Josiphos are often required to achieve good yields.[5][8][9]

  • For Bromo- and Iodopyridines: A wider range of ligands is often effective, including bidentate ligands like Xantphos and BINAP, which can offer high reaction rates.[2][4]

  • Steric Hindrance: The steric environment around both the pyridine and the amine can influence ligand choice. Highly hindered substrates may require specific ligands to facilitate coupling.

  • Functional Group Tolerance: The choice of base is closely linked to ligand performance. While strong bases like NaOtBu are common, base-sensitive functional groups may necessitate the use of weaker bases like K₃PO₄ or Cs₂CO₃, which in turn may require a more active catalyst system.[5][6]

  • Precatalysts: The use of well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results by ensuring the efficient and clean formation of the active Pd(0) species.[5][8]

References

The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Iodopyridines in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and large-scale chemical synthesis, the choice of starting materials is a critical decision point, balancing reactivity, cost, and process efficiency. Halogenated pyridines are indispensable building blocks, and among them, iodopyridines often present a classic trade-off: higher reactivity at a higher cost. This guide provides an objective comparison of iodopyridines against their bromo- and chloro- counterparts, supported by performance data and detailed experimental considerations to inform strategic decisions in process chemistry.

The fundamental principle governing the utility of halopyridines in synthesis, particularly in palladium-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond.[1] This directly impacts the rate-determining oxidative addition step in many catalytic cycles, leading to a clear reactivity trend: I > Br > Cl.[2][3] Consequently, iodopyridines typically react faster and under milder conditions, which can be a significant advantage in complex syntheses.[1]

Comparative Cost Analysis

A primary consideration in large-scale synthesis is the cost of raw materials. Iodopyridines are consistently more expensive than their bromine and chlorine analogs. This price difference can be substantial, especially for more complex or substituted pyridine systems.[1]

Table 1: Approximate Cost Comparison of Simple Halopyridines

CompoundCAS NumberApproximate Cost (USD/g)Notes
2-Iodopyridine5029-67-4~$20 - $40Price can vary significantly based on supplier and purity.
3-Iodopyridine1120-90-7~$41.75[1]A commonly used building block.[4]
2-Bromopyridine109-04-6~$1 - $3Significantly more cost-effective for large-scale use.
2-Chloropyridine109-09-1~$0.5 - $2Generally the most economical option.

Note: Prices are estimates based on catalog listings from major suppliers for comparable quantities and are subject to change. For large-scale manufacturing, contract pricing would differ significantly.

Performance in Key Cross-Coupling Reactions

The higher cost of iodopyridines can often be justified by their superior performance in critical bond-forming reactions that are foundational to pharmaceutical and fine chemical synthesis.

This C-C bond-forming reaction is one of the most widely used in drug discovery.[5] The higher reactivity of iodopyridines allows for lower catalyst loadings, milder bases, and lower reaction temperatures compared to bromo- and especially chloropyridines.[1][2] Chloropyridines often require highly active, specialized catalyst systems to achieve good yields.[2][6]

Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling

HalopyridineCatalyst SystemConditionsTime (h)Yield (%)Key Observations
4-IodopyridinePd(PPh₃)₄ (2-5 mol%), K₂CO₃Dioxane/H₂O, 80-100°C6 - 1285-95[7]Standard conditions, reliable and high-yielding.[7]
4-BromopyridinePd(dppf)Cl₂ (3 mol%), K₃PO₄Toluene, 100°C12 - 1870-90[6][8]Requires slightly more forcing conditions.[2]
4-ChloropyridinePd(OAc)₂/SPhos (2 mol%), K₃PO₄2-MeTHF, 100-120°C18 - 2460-85[2]Requires highly active and often more expensive catalyst systems.[2]

Data is representative and compiled from general knowledge of Suzuki couplings on similar substrates. Actual results will vary based on specific substrates and optimized conditions.

For the synthesis of C-N bonds, a crucial step in the development of many pharmaceuticals, iodopyridines again offer an advantage.[5][9] They can be coupled with a wide range of amines under milder conditions than their bromo- and chloro-analogs.[10][11]

In the formation of C-C triple bonds, the reactivity order of I > Br > Cl is particularly pronounced.[12] Sonogashira couplings with iodopyridines are often high-yielding at or near room temperature, while bromopyridines may require elevated temperatures, and chloropyridines are generally very challenging to couple.[12][13] This high selectivity makes dihalopyridines containing one iodine atom, such as 2-bromo-4-iodopyridine, valuable for sequential, regioselective functionalization.[12][14]

Experimental Protocols

Reproducibility is key in scientific research and development. Below are detailed, generalized methodologies for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodopyridine

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

  • Base (e.g., Na₂CO₃, 2.0 equiv)[15]

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)[2][15]

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodopyridine, the arylboronic acid, and sodium carbonate.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]

  • Add the palladium catalyst under the inert atmosphere.[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80-110°C with vigorous stirring.[2][15]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the decision-making process and reaction pathways, the following diagrams are provided.

G Decision Workflow: Halopyridine Selection start Project Start: Pyridine Synthesis discovery Discovery Phase? (Rapid SAR) start->discovery scale_up Scale-Up / Process Dev.? (Cost-Sensitive) discovery->scale_up No use_iodo Choose Iodopyridine - High Reactivity - Mild Conditions discovery->use_iodo Yes use_bromo Choose Bromopyridine - Good Reactivity - Moderate Cost scale_up->use_bromo Yes use_chloro Choose Chloropyridine - Low Cost - Requires Optimization scale_up->use_chloro Cost is primary driver end Final Process use_iodo->end use_bromo->end optimize Optimize Reaction: - Screen Catalysts - Harsher Conditions use_chloro->optimize optimize->end

Caption: Decision workflow for halopyridine selection.

G Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product RX Ar-X (I > Br > Cl) RX->OxAdd RMetal R'-[M] RMetal->Trans

Caption: Generalized palladium cross-coupling cycle.

Cost-Benefit Conclusion

The decision to use iodopyridines in large-scale synthesis is a strategic one that hinges on a project's specific economic and scientific constraints.

Choose Iodopyridines When:

  • Speed is critical: In early-stage development, using more reactive iodides can accelerate the synthesis of analogs for rapid proof-of-concept studies.[1]

  • Mild conditions are necessary: When substrates contain sensitive functional groups, the milder conditions afforded by iodopyridines can be crucial for preserving molecular integrity.[1]

  • Throughput is a priority: Faster reaction times and potentially lower catalyst loadings can improve the overall efficiency of a synthetic sequence.[1]

Choose Bromo- or Chloropyridines When:

  • Cost is the primary driver: For large-scale, commercial manufacturing, the lower cost of bromo- and especially chloropyridines is a major advantage.[1]

  • The route is well-established: If a robust protocol already exists and the required, potentially harsher, conditions are acceptable, these more economical options are preferable.[1]

  • Process optimization is feasible: A common strategy is to use iodopyridines in the discovery phase and then invest in process development to switch to a more cost-effective bromopyridine for scale-up.[1]

Ultimately, while iodopyridines carry a higher upfront cost, their enhanced reactivity can lead to savings in process time, catalyst loading, and purification efforts. A thorough analysis of the total process cost—including reagents, energy, and waste disposal—is essential to make the most economically and scientifically sound decision for any large-scale synthesis campaign.

References

A Comparative Guide to the Synthesis of Biarylpyridines: Validating the Use of 2-Iodo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for constructing biarylpyridine structures, a common motif in pharmacologically active molecules. We will focus on validating the use of 2-iodo-5-methoxypyridine as a key starting material in palladium-catalyzed cross-coupling reactions and compare its performance against common alternatives. The information presented, including experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of this compound in Synthesis

This compound is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyridine ring, an electron-donating methoxy group, and a highly reactive iodine substituent. This iodine atom makes the compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[2][3]

Among the most powerful of these methods is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species.[4] The high reactivity of the carbon-iodine bond in this compound makes it a preferred substrate for such transformations, often allowing for milder reaction conditions and higher yields compared to other halo-pyridines.[4]

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The primary synthetic route under consideration involves the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to form a 2-aryl-5-methoxypyridine derivative.

G cluster_0 start_A This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start_A->catalyst start_B Arylboronic Acid (Ar-B(OH)₂) start_B->catalyst base Base (e.g., Na₂CO₃) catalyst->base product 2-Aryl-5-methoxypyridine base->product Solvent, Heat

Caption: Synthetic scheme for the Suzuki-Miyaura coupling reaction.

Comparison of Synthetic Routes

To validate the use of this compound, we compare it with two common alternative strategies for synthesizing the same target 2-aryl-5-methoxypyridine.

  • Route 1 (Core): Using this compound as the halide partner.

  • Route 2 (Alternative Halide): Using 2-Bromo-5-methoxypyridine, a less reactive but often more cost-effective halide.

  • Route 3 (Reversed Polarity): Using 5-methoxy-2-pyridylboronic acid with an aryl halide (Ar-X).

Alternatives cluster_1 Route 1: Iodo-Pyridine cluster_2 Route 2: Bromo-Pyridine cluster_3 Route 3: Pyridylboronic Acid node1 This compound + Ar-B(OH)₂ product Target: 2-Aryl-5-methoxypyridine node1->product High Reactivity node2 2-Bromo-5-methoxypyridine + Ar-B(OH)₂ node2->product Lower Cost node3 5-Methoxy-2-pyridylboronic acid + Ar-X (I, Br) node3->product Strategic Flexibility

Caption: Comparison of three synthetic routes to the target molecule.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for each synthetic route based on established chemical principles and literature precedents.

ParameterRoute 1: this compoundRoute 2: 2-Bromo-5-methoxypyridineRoute 3: 5-Methoxy-2-pyridylboronic acid
Relative Reactivity HighestModerateDependent on Aryl Halide (Ar-I > Ar-Br)
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%1 - 5 mol%
Typical Temperature 80 - 100 °C90 - 120 °C90 - 120 °C
Typical Reaction Time 2 - 12 hours6 - 24 hours6 - 24 hours
Reported Yield Range 75 - 98%60 - 90%65 - 95%
Key Advantage High reactivity, mild conditionsLower starting material costUseful when Aryl-B(OH)₂ is unstable
Key Disadvantage Higher starting material costHarsher conditions, potential side reactionsRequires synthesis of the boronic acid

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Standard laboratory safety procedures should be followed at all times.

General Experimental Workflow

Workflow A 1. Assemble Reactants B 2. Add Catalyst & Base A->B C 3. Degas Solvent & Add B->C D 4. Heat Reaction Mixture C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Extraction F->G H 8. Purification (Chromatography) G->H I 9. Characterization H->I

Caption: A generalized workflow for a Suzuki coupling experiment.[5]

Protocol 1: Suzuki Coupling using this compound (Route 1)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2-aryl-5-methoxypyridine.

Protocol 2: Suzuki Coupling using 2-Bromo-5-methoxypyridine (Route 2)

Procedure:

  • In a Schlenk flask, combine 2-bromo-5-methoxypyridine (1.0 equiv), the arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and a more robust catalyst system such as Pd₂(dba)₃ (0.02 equiv) with a specialized phosphine ligand like SPhos (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon). Repeat three times.

  • Add degassed toluene or 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Protocol 3: Synthesis of 5-Methoxy-2-pyridylboronic acid (for Route 3)

This protocol describes the preparation of the key intermediate for Route 3, typically via a lithium-halogen exchange followed by borylation.

Procedure:

  • To a solution of 2-bromo-5-methoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.3 equiv) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~2-3).

  • Stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate.

  • The boronic acid may precipitate or can be extracted with an appropriate organic solvent. The crude solid can be triturated with hexane or another non-polar solvent to afford the purified 5-methoxy-2-pyridylboronic acid.[5]

Conclusion

The validation of a synthetic route depends on a balance of reactivity, cost, scalability, and strategic goals.

  • This compound (Route 1) stands out as the superior choice when high reactivity and mild reaction conditions are paramount. Its use often leads to higher yields and shorter reaction times, making it ideal for the synthesis of complex, late-stage intermediates in drug discovery where material preservation is critical.

  • 2-Bromo-5-methoxypyridine (Route 2) presents a more economical alternative, particularly for large-scale synthesis. However, its lower reactivity necessitates more forceful conditions and advanced, often more expensive, catalyst systems to achieve comparable results.

  • The reversed polarity approach (Route 3) offers strategic flexibility. It becomes the preferred method when the required arylboronic acid is unstable or commercially unavailable, while the corresponding aryl halide is readily accessible. The trade-off is the additional synthetic step required to prepare the pyridylboronic acid.

Ultimately, this compound is a highly validated and reliable reagent for the efficient construction of 2-aryl-5-methoxypyridine cores, offering a robust and high-yielding pathway for researchers in pharmaceutical and chemical development.

References

Spectroscopic Comparison of 2-Iodo-5-methoxypyridine and Its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the versatile building block, 2-Iodo-5-methoxypyridine, and its products from three common and synthetically important cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds in a research and development setting.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and representative products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Please note that where experimental data for the exact product was not available, data for a structurally analogous compound is provided and clearly indicated.

CompoundStructure¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 8.15 (d, J=2.6 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H), 7.08 (dd, J=8.7, 2.6 Hz, 1H), 3.85 (s, 3H)162.1, 150.9, 142.3, 112.9, 84.2, 55.8No experimental data found. Key peaks expected: C-I stretch (~500-600), C-O stretch (~1000-1300), C=N and C=C stretches (~1400-1600), C-H stretches (~2800-3100).M⁺ = 235.02
2-Phenyl-5-methoxypyridine (Suzuki Product)Analogous data for 2-phenylpyridine: 8.68 (ddd, J=4.8, 1.8, 0.9 Hz, 1H), 7.98 (dt, J=7.7, 1.8 Hz, 2H), 7.73 (td, J=7.7, 1.8 Hz, 1H), 7.47-7.41 (m, 2H), 7.39-7.34 (m, 1H), 7.22 (ddd, J=7.5, 4.8, 1.2 Hz, 1H)Analogous data for 2-phenylpyridine: 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6Analogous data for 2-phenylpyridine: Key peaks expected: Aromatic C-H stretches (~3000-3100), C=C and C=N stretches (~1400-1600), C-O stretch (~1000-1300).[M]⁺ = 185.23[1]
2-(Phenylethynyl)-5-methoxypyridine (Sonogashira Product)
alt text
Analogous data for 1,2-diphenylethyne: 7.56-7.53 (m, 4H), 7.39-7.32 (m, 6H)Analogous data for 1,2-diphenylethyne: 131.6, 128.4, 128.3, 123.3, 89.4Analogous data for 1,2-diphenylethyne: C≡C stretch (weak) ~2200-2230. Aromatic C-H stretches (~3000-3100), C=C stretches (~1400-1600), C-O stretch (~1000-1300).No experimental data found. Expected M⁺ = 209.24
N-Phenyl-5-methoxypyridin-2-amine (Buchwald-Hartwig Product)Analogous data for N-benzylaniline: 7.37-7.26 (m, 5H), 7.20-7.14 (t, J=7.6 Hz, 2H), 6.73-6.68 (t, J=7.0 Hz, 1H), 6.63-6.61 (d, J=7.6 Hz, 2H), 4.30 (s, 2H)Analogous data for N-benzylaniline: 147.7, 139.0, 128.8, 128.2, 127.1, 126.8, 117.1, 112.4, 47.9N-H stretch (~3300-3500), Aromatic C-H stretches (~3000-3100), C=C and C=N stretches (~1400-1600), C-O stretch (~1000-1300), C-N stretch (~1250-1350).No experimental data found. Expected M⁺ = 200.24

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate scope.

Suzuki Coupling: Synthesis of 2-Phenyl-5-methoxypyridine

Suzuki_Coupling Start This compound + Phenylboronic Acid Reaction Reflux, 80-100 °C, 12-24h Start->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ (aq) Base->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenyl-5-methoxypyridine Purification->Product

Suzuki Coupling Workflow

A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) is suspended in a 4:1:1 mixture of toluene, ethanol, and water. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to reflux (approximately 90 °C) for 12-24 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-5-methoxypyridine.

Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-5-methoxypyridine

Sonogashira_Coupling Start This compound + Phenylacetylene Reaction Room Temp, 6-12h Start->Reaction Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Reaction Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction Base Triethylamine Base->Reaction Solvent THF Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Phenylethynyl)-5-methoxypyridine Purification->Product

Sonogashira Coupling Workflow

To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as THF or DMF, is added bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). A base, typically triethylamine (2.0 eq), is then added, and the reaction mixture is stirred at room temperature for 6-12 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 2-(phenylethynyl)-5-methoxypyridine.

Buchwald-Hartwig Amination: Synthesis of N-Phenyl-5-methoxypyridin-2-amine

Buchwald_Hartwig_Amination Start This compound + Aniline Reaction 100-110 °C, 12-24h Start->Reaction Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Reaction Ligand Xantphos Ligand->Reaction Base Cs₂CO₃ Base->Reaction Solvent Toluene or Dioxane Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Phenyl-5-methoxypyridin-2-amine Purification->Product

References

A Comparative Guide to Alternative Precursors for the Synthesis of 5-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxypyridine moiety is a crucial pharmacophore found in a wide array of biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of alternative precursors for the synthesis of 5-methoxypyridine derivatives, offering insights into their respective advantages, limitations, and reaction specifics. The information presented is supported by experimental data to aid researchers in selecting the most suitable synthetic strategy for their target molecules.

Performance Comparison of Precursors

The selection of a precursor for the synthesis of 5-methoxypyridine derivatives is often a trade-off between availability, cost, reaction efficiency, and the desired substitution pattern on the pyridine ring. The following table summarizes quantitative data for several common precursors, providing a basis for objective comparison.

PrecursorTarget DerivativeKey ReagentsReaction ConditionsYield (%)Reference
2,6-Dibromo-3-aminopyridine6-Bromo-2-methoxy-3-aminopyridineNaOMe, 1,4-dioxaneReflux, 18 h98[1]
2-Amino-5-iodopyridine2-Amino-5-methoxypyridineNaOMe, Cu powder, Methanol150 °C, 12 h (in a bomb reactor)Not specified[2]
2-Amino-5-methoxypyridine2-Bromo-5-methoxypyridineHBr, Br₂, NaNO₂-10 °C to 0 °C63[3]
3,5-Dimethyl-4-methoxy-2-cyanopyridine3,5-Dimethyl-4-methoxy-2-aminomethylpyridineRaney nickel, NH₃-saturated methanolRoom temp., 3 days65.9[4]
Substituted Nitroacetophenone1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-oneUrotropine, Ammonium acetate, Acetylacetone, Acetic acid60 °C, 3-10 min73-95[5]

Synthetic Pathways and Methodologies

The choice of precursor dictates the overall synthetic strategy. Below are detailed experimental protocols for key transformations, along with graphical representations of the synthetic pathways.

Synthesis of 2-Methoxy-5-substituted Pyridines from Dihalogenated Precursors

A common and high-yielding approach involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine, followed by further functionalization. 2,6-Dibromo-3-aminopyridine is a versatile starting material for this strategy.

sn_ar_pathway precursor 2,6-Dibromo-3-aminopyridine intermediate 6-Bromo-2-methoxy-3-aminopyridine precursor->intermediate NaOMe, Dioxane Reflux, 18h (98% yield) product Further Functionalized 5-Methoxypyridine Derivatives intermediate->product Cross-coupling, other transformations

Caption: SNAr pathway from a dibrominated precursor.

Experimental Protocol: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine [1]

  • To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide (NaOMe).

  • Reflux the reaction mixture for 18 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-bromo-2-methoxy-3-aminopyridine.

Direct Methoxylation of Halogenated Pyridines

Direct replacement of a halogen with a methoxy group offers a more direct route, though it may require harsher conditions. 2-Amino-5-iodopyridine serves as a precursor for the synthesis of 2-amino-5-methoxypyridine.

direct_methoxylation_pathway precursor 2-Amino-5-iodopyridine product 2-Amino-5-methoxypyridine precursor->product NaOMe, Cu powder Methanol, 150°C, 12h

Caption: Direct methoxylation of an iodinated precursor.

Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine [2]

  • Combine 2-amino-5-iodopyridine, sodium methoxide, copper powder, and methanol in a glass-lined bomb reactor.

  • Heat the sealed reactor at 150 °C for 12 hours with rocking.

  • After cooling, concentrate the reaction mixture to dryness.

  • Extract the residue with chloroform.

  • Dry the combined chloroform extracts and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and methylene chloride to yield 2-amino-5-methoxypyridine.

Synthesis via Diazotization and Bromination

Functionalized methoxypyridines can be converted into useful intermediates, such as bromo-derivatives, which are amenable to a wide range of cross-coupling reactions.

diazotization_pathway precursor 2-Amino-5-methoxypyridine product 2-Bromo-5-methoxypyridine precursor->product 1. HBr, Br₂, -10°C 2. NaNO₂, < -5°C (63% yield)

Caption: Synthesis of 2-bromo-5-methoxypyridine via diazotization.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxypyridine [3]

  • Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10 °C.

  • Slowly add bromine dropwise with stirring.

  • To the resulting suspension, add a solution of sodium nitrite in water dropwise, maintaining the reaction temperature below -5 °C.

  • Allow the mixture to stir and warm to room temperature, then cool it back to 0 °C.

  • Slowly add a solution of sodium hydroxide in water.

  • Extract the mixture thoroughly with ether.

  • Combine the ether extracts, dry with anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine.

Multicomponent Synthesis of Highly Substituted 5-Nitropyridines

For the construction of more complex pyridine systems, multicomponent reactions offer an efficient approach, allowing for the rapid assembly of molecules from simple starting materials.

multicomponent_workflow sub_nitroacetophenone Substituted Nitroacetophenone reaction_mixture Reaction Mixture in Acetic Acid sub_nitroacetophenone->reaction_mixture urotropine Urotropine urotropine->reaction_mixture ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_mixture acetylacetone Acetylacetone acetylacetone->reaction_mixture product 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one reaction_mixture->product 60°C, 3-10 min (73-95% yield)

Caption: Workflow for multicomponent synthesis of 5-nitropyridines.

Experimental Protocol: General Procedure for the Synthesis of 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one [5]

  • Dissolve the substituted nitroacetophenone (5 mmol) in glacial acetic acid (4-5 mL).

  • Add urotropine (0.18 g, 1.3 mmol), ammonium acetate (1.16 g, 15 mmol), and acetylacetone (0.50 g, 5 mmol) to the solution.

  • Stir the reaction mixture at 60 °C for 3–10 minutes.

  • Cool the reaction mixture with the crystalline precipitate to 0–5 °C.

  • Filter the precipitate and wash it first with a 50% aqueous 2-propanol solution, followed by water.

  • Recrystallize the product from 2-propanol to obtain the pure 1-(6-aryl-2-methyl-5-nitropyridin-3-yl)ethan-1-one.

Conclusion

The synthesis of 5-methoxypyridine derivatives can be achieved through various pathways, each with its own set of advantages and challenges. The choice of precursor is a critical decision that influences the overall efficiency and feasibility of the synthetic route. Halogenated pyridines, such as 2,6-dibromo-3-aminopyridine and 2-amino-5-iodopyridine, offer reliable, albeit sometimes multi-step, routes to functionalized 5-methoxypyridines. For the rapid construction of complex, highly substituted systems, multicomponent reactions starting from readily available building blocks present an attractive and efficient alternative. Researchers should carefully consider the target molecule's structure, the availability of starting materials, and the desired scale of the reaction when selecting a synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-methoxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2-Iodo-5-methoxypyridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety guidelines for hazardous chemical waste.

Immediate Safety and Hazard Information

This compound is classified as acutely toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key hazard and physical information for this compound.

PropertyValueReference
CAS Number 163129-79-1[1][2]
Molecular Formula C₆H₆INO[1][2]
Molecular Weight 235.02 g/mol [1][2]
Physical Form Solid[1]
GHS Hazard Classification Acute Toxicity 4, Oral[1][2]
Signal Word Warning[1][2]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class Code 11 - Combustible Solids[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), and empty containers, must be treated as hazardous waste.

  • Solid waste must be kept separate from liquid waste.[4]

Step 2: Container Selection and Labeling

  • Select a designated, compatible, and leak-proof container for the solid hazardous waste. The original container is often a suitable choice.[5][6]

  • The container must be clearly labeled with the words "Hazardous Waste".[7]

  • The label must also include the full chemical name: "this compound" (avoiding abbreviations), and the approximate quantity of the waste.[7]

Step 3: Waste Accumulation and Storage

  • Place the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area must be at or near the point of generation.

  • Keep the waste container securely closed except when adding waste.[3][5][7]

  • Store the container in a cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it will no longer be used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.[1][7]

  • Provide the EHS department with all necessary information about the waste as indicated on the label.

Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7]

  • After triple-rinsing and allowing it to air dry, the container can be disposed of in the regular trash after defacing the original label.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Step 1: Identify & Segregate This compound Waste (Solid Waste Stream) B Step 2: Select & Label Compatible Waste Container ('Hazardous Waste', Chemical Name) A->B Place waste in C Step 3: Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) B->C Move container to D Step 4: Schedule Pickup with EHS or Licensed Vendor C->D Once full E Approved Hazardous Waste Disposal Facility D->E Transported by

Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.